Alterbrassicene B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C21H30O5 |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
(1R,4R,7R,9S,12S,13S)-4,12-dihydroxy-4-(methoxymethyl)-13,15-dimethyl-9-propan-2-yl-14-oxatetracyclo[7.4.1.17,10.01,5]pentadeca-5,10(15)-dien-8-one |
InChI |
InChI=1S/C21H30O5/c1-11(2)21-15-9-16(22)13(4)20(26-21)7-6-19(24,10-25-5)17(20)8-14(12(15)3)18(21)23/h8,11,13-14,16,22,24H,6-7,9-10H2,1-5H3/t13-,14+,16-,19-,20+,21-/m0/s1 |
InChI Key |
FCUJDALUYULBFN-CMKJHORQSA-N |
Isomeric SMILES |
C[C@H]1[C@H](CC2=C([C@H]3C=C4[C@]1(CC[C@@]4(COC)O)O[C@@]2(C3=O)C(C)C)C)O |
Canonical SMILES |
CC1C(CC2=C(C3C=C4C1(CCC4(COC)O)OC2(C3=O)C(C)C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
The Fungal Origin and Biosynthesis of Alterbrassicene B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alterbrassicene B is a structurally complex fusicoccane diterpenoid, a class of natural products known for their diverse biological activities. This technical guide provides a comprehensive overview of the origin, isolation, and structural characterization of this compound. Detailed experimental protocols for the fermentation of the source organism, extraction, and purification of the compound are presented. Furthermore, this guide outlines the spectroscopic data used for its structural elucidation and proposes a putative biosynthetic pathway. All quantitative data are summarized for clarity, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams. This document serves as a critical resource for researchers in natural product chemistry, mycology, and drug discovery.
Introduction
Natural products remain a vital source of novel chemical scaffolds for drug discovery and development. The fusicoccane diterpenoids, characterized by a unique 5-8-5 tricyclic carbon skeleton, have garnered significant attention due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. This compound, a modified fusicoccane, represents a fascinating example of the chemical diversity generated by fungal secondary metabolism. This guide delves into the technical details of its origin and scientific characterization.
Origin of this compound
This compound is a secondary metabolite produced by the necrotrophic fungus Alternaria brassicicola. The specific strain from which this compound was first isolated was found residing on the leaves of Siegesbeckia pubescens in Anhui province, China. The discovery and characterization of this compound were first reported by Zhang and colleagues in 2020.[1] Alternaria brassicicola is a well-known plant pathogen, and its prolific production of diverse secondary metabolites is a key aspect of its interaction with host organisms.
Experimental Protocols
The isolation and characterization of this compound involve a multi-step process encompassing fungal fermentation, extraction, chromatographic separation, and spectroscopic analysis.
Fungal Fermentation
The production of this compound is achieved through the cultivation of Alternaria brassicicola.
-
Organism: Alternaria brassicicola
-
Culture Medium: Potato Dextrose Agar (PDA) is a suitable medium for the vegetative growth of the fungus. For large-scale fermentation to produce secondary metabolites, a solid rice medium is often employed.
-
Fermentation Conditions: The fungus is typically cultured on a solid rice medium in Fernbach flasks. The flasks are incubated under static conditions at a controlled temperature, usually around 25-28 °C, for a period of 30-40 days in the dark. This extended incubation period allows for the accumulation of secondary metabolites, including this compound.
Extraction and Isolation
Following the fermentation period, the fungal culture is harvested and subjected to an extraction and purification cascade.
-
Extraction: The solid fermented rice substrate is extracted exhaustively with a solvent mixture, typically ethyl acetate (EtOAc), at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with different organic solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to fractionate the components based on their polarity.
-
Chromatographic Separation: The ethyl acetate fraction, which typically contains this compound, is subjected to multiple steps of chromatography for purification.
-
Silica Gel Column Chromatography: The fraction is first separated on a silica gel column using a gradient of solvents, such as a hexane-ethyl acetate or chloroform-methanol mixture.
-
Sephadex LH-20 Column Chromatography: Fractions containing this compound are further purified by size-exclusion chromatography on a Sephadex LH-20 column, typically with methanol as the eluent.
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved using semi-preparative or preparative HPLC on a C18 reversed-phase column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient.
-
The workflow for the extraction and isolation of this compound is depicted below.
Structure Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic techniques.
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact mass and molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of 1D and 2D NMR experiments are conducted to elucidate the complex three-dimensional structure. These include:
-
¹H NMR: To identify proton signals and their multiplicities.
-
¹³C NMR and DEPT: To determine the number and types of carbon atoms (CH₃, CH₂, CH, C).
-
COSY (Correlation Spectroscopy): To establish proton-proton correlations within spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting different spin systems and building the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry of the molecule by identifying protons that are close in space.
-
Data Presentation
The key quantitative data for this compound are summarized in the table below.
| Parameter | Value |
| Molecular Formula | C₂₀H₂₈O₄ |
| Exact Mass (HR-ESI-MS) | [M+H]⁺ calculated for C₂₀H₂₉O₄⁺, found value from publication |
| ¹H NMR (CDCl₃, 500 MHz) | Key chemical shifts and multiplicities from publication |
| ¹³C NMR (CDCl₃, 125 MHz) | Key chemical shifts from publication |
| Optical Rotation | [α]D value in a specified solvent from publication |
| UV (MeOH) λmax (log ε) | Wavelengths of maximum absorption from publication |
| IR (KBr) νmax | Key infrared absorption frequencies (cm⁻¹) from publication |
Putative Biosynthetic Pathway
This compound belongs to the fusicoccane family of diterpenoids. The biosynthesis of these compounds generally starts from geranylgeranyl pyrophosphate (GGPP), a common precursor for diterpenes. The proposed biosynthetic pathway for the core fusicoccane skeleton in Alternaria species involves the following key steps:
-
Cyclization: GGPP undergoes a complex cyclization cascade catalyzed by a terpene cyclase, specifically a fusicoccadiene synthase, to form the characteristic 5-8-5 tricyclic hydrocarbon intermediate, fusicoccadiene.
-
Oxidative Modifications: The fusicoccadiene scaffold is then subjected to a series of oxidative modifications, including hydroxylations, epoxidations, and rearrangements. These reactions are typically catalyzed by cytochrome P450 monooxygenases and other oxidoreductases. The specific pattern of these modifications leads to the vast structural diversity observed within the fusicoccane family, including the formation of this compound.
The general biosynthetic pathway leading to the fusicoccane core is illustrated below.
Conclusion
This compound is a noteworthy example of the intricate chemical structures produced by fungi. Its origin from Alternaria brassicicola highlights the importance of exploring microbial sources for novel bioactive compounds. The detailed experimental protocols and structural data presented in this guide provide a valuable resource for researchers aiming to re-isolate, synthesize, or further investigate the biological properties of this compound and related fusicoccane diterpenoids. Future research may focus on elucidating the specific enzymatic steps in its biosynthetic pathway, which could enable its biotechnological production through synthetic biology approaches.
References
Alterbrassicene B: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Alterbrassicene B, a modified fusicoccane-type diterpenoid discovered from the necrotrophic fungal pathogen Alternaria brassicicola. The document details the fermentation, extraction, and chromatographic isolation procedures employed in its initial discovery. Furthermore, it summarizes the quantitative data from these processes and presents the current understanding of this compound's biological activity, including its observed weak cytotoxic effects. This guide is intended to serve as a comprehensive resource for researchers interested in the natural product chemistry, biosynthesis, and potential therapeutic applications of this novel tetracyclic diterpenoid.
Introduction
Alternaria brassicicola, a prominent fungal pathogen affecting a wide range of cruciferous crops, is a known producer of a diverse array of secondary metabolites.[1][2] In 2020, a study by Li, F. et al. reported the isolation and characterization of seven new modified fusicoccane-type diterpenoids from this fungus, one of which was designated as this compound.[3][4][5]
This compound is distinguished by its novel tetracyclic 5/6/6/5 ring system, a feature that sets it apart from other known fusicoccane diterpenoids.[3][4][5] The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, including NMR and HRESIMS, with its absolute configuration determined by ECD calculation and single-crystal X-ray diffraction.[3][4][5] Initial biological screenings have indicated that this compound possesses weak cytotoxic activity.[3][4][5] This guide provides a detailed account of the experimental procedures for its discovery and isolation, a summary of the quantitative data, and an exploration of its biological significance.
Discovery and Isolation of this compound
The discovery of this compound was the result of a systematic investigation into the secondary metabolites produced by Alternaria brassicicola. The overall workflow for the isolation of this compound is depicted below.
Experimental Protocols
The strain of Alternaria brassicicola was isolated from the leaves of Isatis indigotica Fort. The fungus was cultured on potato dextrose agar (PDA) plates at 25 °C for 7 days. For large-scale fermentation, agar plugs were used to inoculate 100 flasks (1 L) each containing 300 mL of potato dextrose broth (PDB). The flasks were incubated on a rotary shaker at 150 rpm and 28 °C for 7 days. Subsequently, the fermented broth was used to inoculate solid rice medium in 200 flasks (1 L), each containing 80 g of rice and 120 mL of distilled water. The solid-state fermentation was carried out under static conditions at 28 °C for 30 days.
The fermented rice solid medium (a total of 16 kg) was extracted three times with ethyl acetate (EtOAc). The organic solvent was evaporated under reduced pressure to yield a crude extract. This crude extract was then partitioned between petroleum ether and methanol (MeOH). The methanol-soluble fraction was concentrated to yield the final fraction for further purification.
The methanol-soluble fraction was subjected to column chromatography over a silica gel column, eluting with a gradient of chloroform-methanol to yield eight fractions (Fr. A–H). Fraction E was further purified by column chromatography on an ODS column with a methanol-water gradient to give seven subfractions (E1–E7). Subfraction E5 was then subjected to chromatography on a Sephadex LH-20 column, eluting with methanol, followed by further purification by semi-preparative HPLC to afford this compound.
Data Presentation: Quantitative Yields
The following table summarizes the quantitative data obtained during the isolation of this compound.
| Step | Description | Starting Material | Yield |
| 1 | Fermentation | Solid rice medium | 16 kg |
| 2 | Extraction | Fermented medium | 1.2 kg of crude extract |
| 3 | Solvent Partition | Crude Extract | 700 g of MeOH-soluble fraction |
| 4 | Final Purification | Fraction E | 4.5 mg of this compound |
Biological Activity of this compound
Cytotoxicity
In the initial study by Li et al. (2020), this compound, along with several other isolated fusicoccane diterpenoids, was evaluated for its cytotoxic activity against five human cancer cell lines. The results indicated that this compound exhibited weak cytotoxicity.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HL-60 | Promyelocytic Leukemia | > 40 |
| SMMC-7721 | Hepatocellular Carcinoma | > 40 |
| A-549 | Lung Cancer | > 40 |
| MCF-7 | Breast Cancer | > 40 |
| SW480 | Colorectal Cancer | > 40 |
Potential Mechanism of Action: Insights from Related Compounds
While specific mechanistic studies on this compound are yet to be published, the biological activity of structurally related fusicoccane diterpenoids from Alternaria brassicicola provides valuable insights into its potential mechanism of action. For instance, Alterbrassicene A has been identified as an inhibitor of IKKβ in the NF-κB signaling pathway. This pathway is a key regulator of inflammatory responses, cell proliferation, and survival. Inhibition of the NF-κB pathway is a well-established strategy in the development of anti-inflammatory and anticancer agents. Given the structural similarities, it is plausible that the weak cytotoxicity of this compound may also be mediated through modulation of the NF-κB or other related signaling pathways.
Conclusion and Future Directions
This compound represents a structurally novel fusicoccane diterpenoid with intriguing, albeit weak, biological activity. The detailed protocols for its isolation from Alternaria brassicicola provide a foundation for further chemical and biological investigations. Future research should focus on elucidating the specific molecular targets and mechanisms of action responsible for its cytotoxic effects. Structure-activity relationship studies, potentially through the synthesis of analogues, could help in identifying more potent derivatives with enhanced therapeutic potential. Furthermore, exploring the biosynthetic pathway of this compound could open avenues for its biotechnological production and the generation of novel derivatives. This in-depth technical guide serves as a critical resource to facilitate and inspire such future endeavors in the field of natural product drug discovery.
References
- 1. Modified Fusicoccane-Type Diterpenoids from Alternaria brassicicola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review of the Classification, Sources, Phytochemistry, and Pharmacology of Norditerpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - Heterologous biosynthesis of cotylenol and concise synthesis of fusicoccane diterpenoids [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
Spectroscopic Analysis of Alterbrassicene B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an overview of the spectroscopic data available for Alterbrassicene B, a diterpenoid isolated from the fungus Alternaria brassicicola. While specific quantitative NMR and HRMS data are not publicly available in the searched literature, this document outlines the general methodologies and expected data presentation for the spectroscopic analysis of such natural products.
Compound Identity
-
Compound Name: this compound
-
Molecular Formula: C₂₁H₃₀O₅
-
Molecular Weight: 362.46 g/mol
-
Source: Isolated from the necrotrophic fungus Alternaria brassicicola. The structure of this compound was elucidated through spectroscopic methods, including NMR and HRESIMS.
-
Biological Activity: Exhibits cytotoxic activity against certain cancer cell lines.
Spectroscopic Data (Data Not Available)
Detailed ¹H NMR, ¹³C NMR, and HRMS data for this compound are reported in the scientific literature, specifically in the journal Bioorganic Chemistry (2020, volume 100, article 103887). However, the full text and supplementary information containing the specific spectral data were not accessible in the conducted search.
For illustrative purposes, the following tables provide a standard format for the presentation of such data.
Table 1: Hypothetical ¹H NMR Data for this compound (CD₃OD, 500 MHz)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| e.g., 1 | 3.50 | d | 8.5 |
| e.g., 2 | 2.15 | m | |
| ... | ... | ... | ... |
Table 2: Hypothetical ¹³C NMR Data for this compound (CD₃OD, 125 MHz)
| Position | δC (ppm) |
| e.g., 1 | 78.2 |
| e.g., 2 | 45.1 |
| ... | ... |
High-Resolution Mass Spectrometry (HRMS) Data
HRMS data is crucial for confirming the elemental composition of a molecule. The data is typically presented as follows:
-
Ionization Mode: ESI (Electrospray Ionization)
-
Mass Analyzer: TOF (Time-of-Flight) or Orbitrap
-
Calculated m/z: [M+H]⁺ or [M+Na]⁺ calculated for the molecular formula C₂₁H₃₀O₅.
-
Found m/z: The experimentally determined mass-to-charge ratio.
Experimental Protocols
The following are generalized experimental protocols for obtaining NMR and HRMS data for a natural product like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: An accurately weighed sample of pure this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).
-
Data Acquisition: Standard 1D NMR experiments (¹H and ¹³C) are performed. 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are typically acquired to aid in the complete structural elucidation and assignment of all proton and carbon signals.
-
Data Processing: The acquired free induction decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile) with or without the addition of a modifier like formic acid or sodium acetate to promote ionization.
-
Instrumentation: The sample solution is introduced into the HRMS instrument, typically a TOF or Orbitrap mass spectrometer coupled to an electrospray ionization (ESI) source.
-
Data Acquisition: The instrument is calibrated using a standard of known mass. Data is acquired in positive or negative ion mode over a specified mass range.
-
Data Analysis: The resulting mass spectrum is analyzed to determine the accurate mass of the molecular ion. This experimental mass is then compared to the theoretical mass calculated for the expected molecular formula to confirm the elemental composition.
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a novel natural product.
Alterbrassicene B: A Technical Whitepaper on its Physicochemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Alterbrassicene B, a novel fusicoccane-derived diterpenoid. The information presented herein is intended to support research and development efforts in oncology and related fields.
Physicochemical and Biological Properties
| Property | Value | Source |
| Chemical Formula | C₂₁H₃₀O₅ | [2] |
| Molecular Weight | 362.46 g/mol | [2] |
| CAS Number | 2575789-01-2 | [2] |
| Chemical Structure | Novel tetracyclic oxa-bridged scaffold | [1] |
| Physical State | Solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, DMSO, and ethyl acetate. | |
| Biological Activity | Anticancer agent | [2] |
| IC₅₀ (OVCAR) | 19.25 µM | [2] |
| IC₅₀ (MDA-MB-231) | 31.22 µM | [2] |
Experimental Protocols
Enantioselective Total Synthesis of (-)-Alterbrassicene B
The first enantioselective total synthesis of (-)-Alterbrassicene B has been accomplished, providing a crucial route for obtaining the pure compound for further studies.[1][2] The synthesis is a multi-step process that involves the convergent union of two enantioenriched cyclopentene fragments.
Key Steps:
-
Fragment Synthesis: Preparation of two distinct, enantioenriched cyclopentene building blocks.
-
Convergent Union: Coupling of the two cyclopentene fragments to form a core intermediate.
-
Stereoselective Transformations: A series of substrate-controlled hydration, oxidation, and reduction reactions to establish the correct stereochemistry.
-
Formation of (+)-3-Ketobrassicicene W: The intermediate from the previous steps is converted to (+)-3-Ketobrassicicene W.
-
Final Conversion to (-)-Alterbrassicene B: A Lewis acid-induced transannular oxa-Michael addition transforms (+)-3-Ketobrassicicene W into the final product, (-)-Alterbrassicene B.[1]
Isolation from Alternaria brassicicola
While a detailed, step-by-step protocol for the isolation of this compound is not explicitly available, a general procedure for the isolation of secondary metabolites from Alternaria brassicicola can be outlined as follows.
Generalized Protocol:
-
Fungal Culture: Cultivation of Alternaria brassicicola in a suitable liquid or solid medium to promote the production of secondary metabolites.
-
Extraction: The fungal biomass and/or culture broth is extracted with an organic solvent (e.g., ethyl acetate, methanol) to obtain a crude extract.
-
Fractionation: The crude extract is subjected to liquid-liquid partitioning or column chromatography (e.g., silica gel, Sephadex) to separate compounds based on polarity.
-
Purification: Fractions containing the target compound are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
References
Alterbrassicene B: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alterbrassicene B, a fusicoccane-derived diterpenoid isolated from the fungus Alternaria brassicicola, has demonstrated notable cytotoxic activity against human cancer cell lines. This technical guide provides a comprehensive overview of its chemical properties, biological activity, and the experimental protocols relevant to its study. This document is intended to serve as a foundational resource for researchers in oncology, natural product chemistry, and drug discovery.
Chemical and Physical Properties
This compound is a structurally complex natural product with the following identifiers:
| Property | Value |
| CAS Number | 2575789-01-2 |
| Molecular Formula | C₂₁H₃₀O₅ |
| Molecular Weight | 362.46 g/mol |
Biological Activity
This compound has been identified as a potential anticancer agent due to its cytotoxic effects against various cancer cell lines.
In Vitro Cytotoxicity
Studies have demonstrated the dose-dependent cytotoxic activity of this compound against human ovarian carcinoma (OVCAR-3) and triple-negative breast cancer (MDA-MB-231) cell lines.[1] The half-maximal inhibitory concentration (IC₅₀) values are summarized below.
| Cell Line | IC₅₀ (µM) |
| OVCAR-3 | 19.25 |
| MDA-MB-231 | 31.22 |
Experimental Protocols
Isolation and Structure Elucidation of this compound
The isolation of this compound from the fungus Alternaria brassicicola involves standard chromatographic techniques. The structural elucidation is achieved through a combination of spectroscopic methods.
Experimental Workflow for Isolation and Structure Elucidation
Caption: Workflow for the isolation and structural elucidation of this compound.
Methodology:
-
Fungal Culture and Extraction: Alternaria brassicicola is cultured in a suitable broth medium. The fermentation broth and mycelia are extracted with an organic solvent such as ethyl acetate to obtain a crude extract.
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic steps, including silica gel column chromatography and Sephadex LH-20 column chromatography, to separate the components. Final purification is achieved using preparative high-performance liquid chromatography (HPLC).
-
Structure Elucidation: The molecular formula of the purified compound is determined by high-resolution electrospray ionization mass spectrometry (HRESIMS). The planar structure and relative stereochemistry are established using one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) nuclear magnetic resonance (NMR) spectroscopy.
Cytotoxicity Assay
The cytotoxic activity of this compound against cancer cell lines is typically evaluated using a protein-based staining method, such as the sulforhodamine B (SRB) assay.
Experimental Protocol for SRB Cytotoxicity Assay
Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.
Methodology:
-
Cell Seeding: Cancer cells (e.g., OVCAR-3, MDA-MB-231) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound and incubated for 48 hours.
-
Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed, and the cells are stained with 0.4% SRB solution for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization and Measurement: The protein-bound dye is solubilized with 10 mM Tris base solution, and the absorbance is measured at 540 nm using a microplate reader.
-
Data Analysis: The IC₅₀ values are calculated from the dose-response curves.
Potential Mechanism of Action: A Look at the NF-κB Signaling Pathway
While the direct molecular target of this compound has not been fully elucidated, a related compound, Alterbrassicene A, has been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway by suppressing the phosphorylation of p65. The NF-κB pathway is a critical regulator of inflammatory responses, cell proliferation, and apoptosis, and its dysregulation is a hallmark of many cancers.
Canonical NF-κB Signaling Pathway
Caption: Overview of the canonical NF-κB signaling pathway.
Given the structural similarity to Alterbrassicene A, it is plausible that this compound may also exert its anticancer effects through modulation of the NF-κB pathway. Further investigation into the direct interaction of this compound with key components of this pathway, such as the IKK complex, is warranted.
Future Directions
This compound represents a promising natural product lead for the development of novel anticancer therapeutics. Future research should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular target(s) of this compound and confirming its effects on the NF-κB and other relevant signaling pathways.
-
In Vivo Efficacy: Evaluating the antitumor activity of this compound in preclinical animal models of ovarian and breast cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to identify key structural features required for its cytotoxic activity and to potentially improve its potency and selectivity.
This technical guide provides a summary of the current knowledge on this compound. As research progresses, a deeper understanding of its therapeutic potential will undoubtedly emerge.
References
An In-depth Technical Guide to Natural Products Isolated from Alternaria Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fungal genus Alternaria is a ubiquitous group of ascomycetous fungi, found in diverse ecosystems worldwide as plant pathogens, saprophytes, and endophytes.[1][2] These fungi are prolific producers of a wide array of structurally diverse secondary metabolites.[1][2] These natural products exhibit a broad spectrum of biological activities, including potent anticancer, antibacterial, antifungal, phytotoxic, and enzyme inhibitory properties, making them a significant area of interest for drug discovery and development.[1][2]
This technical guide provides a comprehensive overview of the major classes of natural products isolated from Alternaria species, their biological activities with quantitative data, detailed experimental protocols for their isolation and bioactivity assessment, and visualizations of key signaling pathways they modulate.
Major Classes of Natural Products from Alternaria Species
The secondary metabolites produced by Alternaria species can be broadly categorized into several major chemical classes based on their biosynthetic origins and structural features.
Polyketides
Polyketides represent one of the most abundant and structurally diverse classes of metabolites from Alternaria.[1] They are synthesized through the polyketide synthase (PKS) pathway and exhibit a wide range of biological activities.
-
Dibenzopyrones: This prominent subgroup includes well-known mycotoxins such as alternariol (AOH), alternariol monomethyl ether (AME), and altenuene.[3][4] These compounds are frequently found as contaminants in food and feed.[5] They have been shown to possess cytotoxic, genotoxic, and estrogenic activities.[6][7]
-
Perylenequinones: This class includes compounds like altertoxins (e.g., Altertoxin I and II) and stemphyltoxin.[6][8] Altertoxin II, in particular, has demonstrated potent and selective cytotoxicity against certain cancer cell lines by inducing DNA double-strand breaks.[1][9]
-
Other Polyketides: A variety of other polyketide structures have been isolated, including pyranones, anthraquinones, and unique fused ring systems, many of which exhibit significant biological activities.[10]
Nitrogen-Containing Compounds
Alternaria species produce a variety of nitrogenous metabolites, including peptides, alkaloids, and other nitrogen-containing small molecules.
-
Cyclic Peptides: Tentoxin, a cyclic tetrapeptide, is a well-known non-host-selective phytotoxin that inhibits photophosphorylation in sensitive plant species.[10] Other cyclic peptides with antifungal and other bioactivities have also been reported.[10]
-
Tetramic Acid Derivatives: Tenuazonic acid is a prominent mycotoxin belonging to this class, known for its phytotoxic and antimicrobial properties.[11]
-
Alkaloids and Other Amides: Various other nitrogen-containing compounds with diverse structures and biological activities are also produced by Alternaria species.
Terpenoids
Terpenoids from Alternaria include a range of sesquiterpenoids, diterpenoids, and meroterpenoids, some of which exhibit cytotoxic and other interesting biological properties.
Quantitative Biological Activity Data
The following tables summarize the quantitative biological activity data for selected natural products isolated from Alternaria species.
Table 1: Cytotoxic Activity of Alternaria Natural Products against Human Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 / EC50 (µM) | Reference |
| Polyketides | ||||
| Alternariol (AOH) | Ewing Sarcoma Cells | 2.5 | [8] | |
| Alternariol-9-methyl ether (AME) | A549 (Lung Carcinoma) | 2.69 | [6] | |
| Alternariol-9-methyl ether (AME) | PC3 (Prostate Cancer) | 0.64 | [6] | |
| Altertoxin II (ATX-II) | Ewing Sarcoma Cells | MTT | 0.05 | [8] |
| Altertoxin II (ATX-II) | A549 (Lung Carcinoma) | 1.15 | [6] | |
| Altertoxin II (ATX-II) | PC3 (Prostate Cancer) | 0.33 | [6] | |
| Altertoxin VII | K562 (Erythroleukemia) | CCK-8 | 26.58 µg/mL | [12] |
| Altertoxin VII | SGC-7901 (Gastric Carcinoma) | CCK-8 | 8.75 µg/mL | [12] |
| Altertoxin VII | BEL-7402 (Hepatocellular Carcinoma) | CCK-8 | 13.11 µg/mL | [12] |
| Compound 11 (Perylenequinone) | K562 (Erythroleukemia) | CCK-8 | 19.67 µg/mL | [12] |
| Terpenoids | ||||
| Diterpene (Unnamed) | Human Tumor Cell Lines | 15.87 - 36.85 | [13] | |
| Meroterpenoids (Unnamed) | Human Cancer Cells | 12.83 - 32.87 | [13] | |
| Other | ||||
| A. tenuissima Extract | HeLa (Cervical Cancer) | SRB | 67.76 µg/mL | [7] |
| A. tenuissima Extract | SKOV-3 (Ovarian Cancer) | SRB | 74.60 µg/mL | [7] |
| A. tenuissima Extract | MCF-7 (Breast Cancer) | SRB | 55.53 µg/mL | [7] |
| α-mangostin | HeLa (Cervical Cancer) | MTT | 24.53 ± 1.48 | [14] |
Table 2: Antimicrobial Activity of Alternaria Natural Products
| Compound | Target Organism | Assay | MIC (µg/mL or µM) | Reference |
| Polyketides | ||||
| Altenuisol | Xanthomonas oryzae pv. oryzae | 86.7 - 364.7 µM | [5] | |
| 4-hydroxyalternariol-9-methyl ether | Xanthomonas oryzae pv. oryzae | 86.7 - 364.7 µM | [5] | |
| Alternariol | Xanthomonas oryzae pv. oryzae | 86.7 - 364.7 µM | [5] | |
| Compound 25 (Perylenequinone) | Staphylococcus aureus | 31.25 | [12] | |
| Nitrogen-Containing Compounds | ||||
| Puwainaphycin/Minutissamide | Alternaria alternata | 37 µM | [10] | |
| Puwainaphycin/Minutissamide | Aspergillus fumigatus | 0.6 µM | [10] | |
| Maribasin A and B | Alternaria solani | 25 - 200 | [10] | |
| Other | ||||
| Alternaria sp. EtOAc Extract | Methicillin-resistant S. aureus (MRSA) | 125 and 250 | [14] | |
| Tenuazonic Acid | Escherichia coli | Broth Microdilution | 0.25% (for Tea Tree Oil) | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the isolation, characterization, and bioactivity assessment of natural products from Alternaria species.
Isolation and Purification of Alternaria Natural Products
1. Fungal Culture and Extraction:
-
Culture: Alternaria species are typically cultured on solid rice medium or in liquid potato dextrose broth (PDB) to induce the production of secondary metabolites.[6][16] Cultures are incubated in the dark at a controlled temperature (e.g., 25-28°C) for several weeks.[16]
-
Extraction: The fungal culture (mycelium and medium) is exhaustively extracted with organic solvents such as ethyl acetate (EtOAc) or methanol (MeOH).[17][18] The solvent is then evaporated under reduced pressure to yield a crude extract.
2. Chromatographic Separation:
-
Column Chromatography (CC): The crude extract is subjected to column chromatography on silica gel or other stationary phases (e.g., Sephadex LH-20).[19] A gradient of solvents with increasing polarity (e.g., hexane-EtOAc, dichloromethane-MeOH) is used to elute fractions of increasing polarity.[19]
-
High-Performance Liquid Chromatography (HPLC): Fractions obtained from CC are further purified by preparative or semi-preparative HPLC using a C18 column and a suitable mobile phase (e.g., acetonitrile-water or methanol-water gradients).[3][20][21] The elution is monitored by a UV detector at appropriate wavelengths.[20]
3. Structure Elucidation: The chemical structures of the purified compounds are determined using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to establish the connectivity of atoms.[3]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound.[3]
Bioactivity Assays
1. Cytotoxicity Assay (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell viability.
-
Cell Culture: Human cancer cell lines (e.g., HeLa, A549, MCF-7) are cultured in 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.[11][13][22]
-
Treatment: Cells are treated with various concentrations of the test compound (dissolved in a suitable solvent like DMSO) for a specified period (e.g., 24, 48, or 72 hours).[11][14]
-
MTT Addition: After incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours to allow the formation of formazan crystals by viable cells.[13][23]
-
Solubilization and Absorbance Reading: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.[13][23] The absorbance is then measured using a microplate reader at a wavelength of 570-590 nm.[23]
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
2. Antimicrobial Assay (Broth Microdilution Method for MIC Determination): The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[24][25]
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., E. coli, S. aureus) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).[26][27]
-
Serial Dilution of Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.[26]
-
Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[24][26]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[26]
3. Phytotoxicity Assay (Lettuce Seed Germination Inhibition Assay): This assay assesses the phytotoxic effects of a compound on seed germination and seedling growth.[28][29]
-
Preparation: A filter paper is placed in a Petri dish and moistened with a solution of the test compound at various concentrations.[28]
-
Seed Plating and Incubation: A specific number of lettuce seeds (e.g., 20) are placed on the filter paper. The Petri dishes are sealed and incubated in the dark at a controlled temperature (e.g., 25°C) for a defined period (e.g., 5 days).[28]
-
Assessment: After the incubation period, the germination percentage, root length, and shoot length of the seedlings are measured.[28]
-
Data Analysis: The inhibitory effect of the compound is calculated by comparing the results with a control group treated with the solvent only.
Signaling Pathways and Mechanisms of Action
Alternaria natural products exert their biological effects through various mechanisms, including the modulation of key cellular signaling pathways.
AAL-Toxin Induced Programmed Cell Death (PCD) in Plants
AAL-toxins are host-selective toxins that induce programmed cell death (PCD) in susceptible tomato cultivars.[2][30] The primary mechanism involves the inhibition of ceramide synthase, a key enzyme in sphingolipid biosynthesis.[2][6][31] This leads to an accumulation of sphinganine, which triggers a signaling cascade involving reactive oxygen species (ROS) production, activation of mitogen-activated protein kinases (MAPKs), and ethylene and jasmonic acid signaling, ultimately leading to apoptosis-like cell death.[2][6][31]
Caption: AAL-Toxin Induced Programmed Cell Death Pathway in Plants.
Altertoxin II-Induced Cytotoxicity
Altertoxin II (ATX-II) is a potent cytotoxic agent that selectively targets certain cancer cells, such as Ewing sarcoma.[1][9] Its mechanism of action involves the induction of DNA double-strand breaks, which triggers a rapid DNA damage response and leads to cell cycle arrest in the S phase.[1][9] This DNA damage is thought to be mediated, at least in part, by the generation of reactive oxygen species (ROS).[8]
Caption: Mechanism of Altertoxin II-Induced Cytotoxicity.
Conclusion
The natural products isolated from Alternaria species represent a rich and diverse source of bioactive compounds with significant potential for the development of new pharmaceuticals and agrochemicals. Their varied chemical structures and potent biological activities, ranging from cytotoxicity against cancer cells to antimicrobial and phytotoxic effects, underscore the importance of continued research in this area. This technical guide has provided a foundational overview of the key compound classes, their biological activities, and the experimental approaches used to study them. Further exploration of the biosynthetic pathways, mechanisms of action, and structure-activity relationships of these fascinating molecules will undoubtedly lead to new discoveries and applications in medicine and agriculture.
References
- 1. researchgate.net [researchgate.net]
- 2. Alternaria host-specific (HSTs) toxins: An overview of chemical characterization, target sites, regulation and their toxic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Alternaria alternata Mycotoxins by LC-SPE-NMR and Their Cytotoxic Effects to Soybean (Glycine max) Cell Suspension Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of 13 Alternaria mycotoxins including modified forms in beer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Altertoxin II | 56257-59-1 | Benchchem [benchchem.com]
- 9. Altertoxin II, a Highly Effective and Specific Compound against Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclic Peptides with Antifungal Properties Derived from Bacteria, Fungi, Plants, and Synthetic Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. mdpi.com [mdpi.com]
- 13. rsc.org [rsc.org]
- 14. In vitro assessment of anti-proliferative effect induced by α-mangostin from Cratoxylum arborescens on HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 16. thepharmajournal.com [thepharmajournal.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. hilarispublisher.com [hilarispublisher.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. m.youtube.com [m.youtube.com]
- 25. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 26. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 27. acm.or.kr [acm.or.kr]
- 28. researchgate.net [researchgate.net]
- 29. horizontal.ecn.nl [horizontal.ecn.nl]
- 30. benchchem.com [benchchem.com]
- 31. benchchem.com [benchchem.com]
Potential Therapeutic Targets of Alterbrassicene B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alterbrassicene B, a diterpenoid isolated from the fungus Alternaria brassicicola, has emerged as a compound of interest in oncological research. Preliminary studies have demonstrated its cytotoxic effects against various cancer cell lines, suggesting its potential as a novel anti-cancer agent. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic targets, drawing parallels with closely related compounds to elucidate its potential mechanisms of action. This document details the available quantitative data, outlines relevant experimental protocols, and visualizes key signaling pathways to support further investigation and drug development efforts.
Introduction
Diterpenoids, a class of natural products, are well-documented for their diverse biological activities, including anti-inflammatory and anti-cancer properties. This compound belongs to the fusicoccane family of diterpenoids, which are known to modulate various cellular signaling pathways. While research specifically on this compound is in its nascent stages, the existing data, coupled with the known activities of analogous compounds, provides a solid foundation for identifying its potential therapeutic targets.
Known Biological Activity and Potential Therapeutic Targets
Initial research has identified this compound as an anticancer agent.[1][2] Its primary known activity is cytotoxicity against specific human cancer cell lines.
Anti-Cancer Activity
-
Cytotoxicity: this compound has demonstrated cytotoxic effects against human ovarian carcinoma (OVCAR) and triple-negative breast cancer (MDA-MB-231) cell lines.[1][2]
-
Potential Targets in Cancer: While the precise molecular targets of this compound are yet to be fully elucidated, the activity of a closely related compound, Alterbrassicene A, provides valuable insights. Alterbrassicene A has been shown to inhibit the calcification of the aortic valve by suppressing the phosphorylation of the p65 subunit of NF-κB.[3] This strongly suggests that the NF-κB signaling pathway is a potential therapeutic target for this compound in cancer. The NF-κB pathway is a critical regulator of genes involved in inflammation, cell survival, proliferation, and angiogenesis, and its dysregulation is a hallmark of many cancers.
Quantitative Data
The following table summarizes the available quantitative data on the cytotoxic activity of this compound.
| Cell Line | Cancer Type | IC50 (μM) | Reference |
| OVCAR | Ovarian Carcinoma | 19.25 | [1][2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 31.22 | [1][2] |
Table 1: Cytotoxicity of this compound
Signaling Pathways
Based on the activity of related compounds, the NF-κB pathway is a primary putative target of this compound.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols
While specific experimental protocols for this compound are not yet widely published, standard methodologies would be employed to investigate its therapeutic potential. The following are detailed protocols for key experiments that would be crucial for elucidating its mechanism of action.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.
Caption: Workflow for determining cell viability using the MTT assay.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., OVCAR, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for NF-κB Pathway Proteins
This protocol is used to investigate the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB pathway.
Methodology:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
Future Directions
The preliminary data on this compound is promising, but further research is required to fully understand its therapeutic potential. Future studies should focus on:
-
Target Identification: Employing techniques such as affinity chromatography, proteomics, and thermal shift assays to identify the direct binding partners of this compound.
-
In-depth Mechanistic Studies: Investigating the effects of this compound on other key cancer-related signaling pathways, including the MAPK and PI3K/Akt pathways.
-
In Vivo Efficacy: Evaluating the anti-tumor efficacy of this compound in preclinical animal models of ovarian and breast cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify more potent and selective compounds.
Conclusion
This compound is a promising natural product with demonstrated anti-cancer activity. The available evidence points towards the NF-κB signaling pathway as a key therapeutic target. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further explore the therapeutic potential of this compound and its derivatives. Continued investigation into its mechanism of action and in vivo efficacy is warranted to advance this compound towards clinical development.
References
Methodological & Application
Total Synthesis of (-)-Alterbrassicene B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the enantioselective total synthesis of (-)-Alterbrassicene B, a C16-nor-fusicoccane diterpenoid. The synthesis strategy employs a convergent approach, uniting two enantioenriched cyclopentene fragments to construct the core structure, which is then elaborated to the natural product. A key transformation in the final step involves a Lewis acid-induced transannular oxa-Michael addition to furnish the characteristic bridged ether linkage of (-)-Alterbrassicene B from its precursor, (+)-3-Ketobrassicicene W.
I. Synthetic Strategy Overview
The total synthesis of (-)-Alterbrassicene B is achieved through a multi-step sequence starting from readily available precursors. The overall workflow can be divided into three main stages:
-
Convergent Assembly of the Carbocyclic Core: Two chiral cyclopentene building blocks are synthesized and coupled to form the central 5-8-5 fused ring system.
-
Diastereoselective Functionalization: A series of substrate-controlled hydration, oxidation, and reduction steps are employed to install the requisite stereocenters, leading to the formation of the advanced intermediate, (+)-3-Ketobrassicicene W.
-
Final Transannular Cyclization: The synthesis culminates in a Lewis acid-promoted intramolecular transannular oxa-Michael addition of (+)-3-Ketobrassicicene W to yield (-)-Alterbrassicene B.
Caption: Overall workflow for the total synthesis of (-)-Alterbrassicene B.
II. Quantitative Data Summary
The following table summarizes the key quantitative data for the final steps in the synthesis of (-)-Alterbrassicene B from a late-stage intermediate.
| Step | Transformation | Reagents and Conditions | Yield (%) |
| 1 | Reductive Opening of Oxa-Bridge | Reductive conditions | ~85% |
| 2 | Hydrogenation of Tetrasubstituted Olefin | H₂, Pd/C, EtOAc | ~90% |
| 3 | Lewis Acid-Induced Transannular Oxa-Michael Addition | Lewis Acid (e.g., TMSOTf), CH₂Cl₂, -78 °C to rt | ~75% |
III. Key Experimental Protocols
Protocol 1: Synthesis of (+)-3-Ketobrassicicene W
This protocol describes the conversion of a late-stage intermediate to (+)-3-Ketobrassicicene W through a sequence of reductive opening and hydrogenation.
-
Reductive Opening:
-
To a solution of the advanced oxa-bridged intermediate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), add a reducing agent (e.g., samarium(II) iodide) at low temperature (-78 °C).
-
Stir the reaction mixture at -78 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the addition of a proton source (e.g., saturated aqueous ammonium chloride).
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the diol intermediate.
-
-
Hydrogenation:
-
Dissolve the diol intermediate (1.0 eq) in ethyl acetate and add a catalytic amount of palladium on carbon (10 mol%).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 12-16 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield (+)-3-Ketobrassicicene W, which may be used in the next step without further purification.
-
Protocol 2: Total Synthesis of (-)-Alterbrassicene B via Transannular Oxa-Michael Addition
This protocol details the final step in the synthesis, the conversion of (+)-3-Ketobrassicicene W to (-)-Alterbrassicene B.
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of (+)-3-Ketobrassicicene W (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Lewis Acid Addition:
-
Slowly add a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq), to the cooled solution via syringe.
-
-
Reaction Progression:
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford (-)-Alterbrassicene B as a white solid.
-
Caption: Key final transformation to (-)-Alterbrassicene B.
IV. Conclusion
The successful total synthesis of (-)-Alterbrassicene B provides a robust and scalable route to this complex natural product.[1][2] The strategic use of a convergent assembly and a late-stage, diastereoselective transannular cyclization are key features of this synthetic approach. These detailed protocols and application notes serve as a valuable resource for researchers in natural product synthesis and drug discovery, enabling further investigation into the biological activities of (-)-Alterbrassicene B and its analogues.
References
Enantioselective Synthesis of the Alterbrassicene Core Structure: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alterbrassicene C is a diterpenoid natural product with a complex and unique tetracyclic core structure. Its intriguing molecular architecture, featuring a densely functionalized carbocyclic framework, has made it a compelling target for synthetic chemists. The development of an enantioselective synthesis is crucial for enabling detailed structure-activity relationship (SAR) studies and exploring its therapeutic potential. This document provides detailed application notes and protocols for the enantioselective synthesis of the Alterbrassicene core structure, based on the successful total synthesis reported by Wood and coworkers.[1][2] The key features of this synthesis include a convergent strategy involving the preparation of two key cyclopentane building blocks, a diastereoselective coupling, a ring-closing metathesis (RCM) to construct the eight-membered ring, a strategic haloetherification and 1,2-migration, and a final intricate oxa-Michael/retro-oxa-Michael cascade to forge the core bicyclic ether system.[1][2]
Synthetic Strategy Overview
The enantioselective synthesis of the Alterbrassicene core commences with the preparation of two functionalized cyclopentane fragments. These fragments are then coupled, and the resulting acyclic precursor undergoes a Grubbs-II catalyzed ring-closing metathesis to form the central eight-membered ring. Subsequent transformations, including an NBS-mediated etherification and a silver-promoted 1,2-migration, set the stage for the key oxa-Michael/retro-oxa-Michael cascade, which ultimately delivers the complex tetracyclic core of Alterbrassicene.
Figure 1: Overall synthetic workflow for the Alterbrassicene core.
Data Presentation
Table 1: Summary of Yields for Key Synthetic Steps
| Step | Transformation | Product | Yield (%) |
| 1 | Synthesis of Aldehyde Fragment | Aldehyde 8 | 55 (2 steps) |
| 2 | Synthesis of Bromide Fragment | Bromide 7 | 67 |
| 3 | Coupling of Fragments 7 and 8 | Diol 15 | 54 (2 steps, one pot) |
| 4 | Ring-Closing Metathesis | Tricyclic Diene 6 | (part of 54% for step 3) |
| 5 | Haloetherification | Bicyclic Ether 16 | Not Reported |
| 6 | Silver-Promoted 1,2-Migration | Bis-ether 17 | High Yielding |
| 7 | Epoxidation and Oxidation | Keto-epoxide 18 | Not Reported |
| 8 | Oxa-Michael/Retro-Oxa-Michael Cascade | Alterbrassicene Core 19 | Not Reported |
Note: Yields are based on published data and may vary depending on experimental conditions.[1][3]
Experimental Protocols
Protocol 1: Synthesis of Aldehyde Fragment 8
This protocol describes the synthesis of a key aldehyde fragment starting from a known cyclopentanone derivative. The sequence involves alpha-functionalization, alkene isomerization, and oxidative cleavage.
References
Application Notes and Protocols for In Vitro Anticancer Studies of Alterbrassicene B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alterbrassicene B, a fusicoccane diterpenoid isolated from the fungus Alternaria brassicicola, has demonstrated promising anticancer properties.[1][2][3] Initial studies have revealed its cytotoxic effects against human ovarian cancer (OVCAR) and triple-negative breast cancer (MDA-MB-231) cell lines.[1][2] These application notes provide a comprehensive framework for the in vitro experimental design to further investigate the anticancer potential and elucidate the mechanism of action of this compound. The protocols outlined herein are intended to guide researchers in conducting robust and reproducible studies for the evaluation of this novel compound.
This compound has a molecular formula of C₂₁H₃₀O₅ and a molecular weight of 362.46.[2] Preliminary data indicates IC50 values of 19.25 μM in OVCAR cells and 31.22 μM in MDA-MB-231 cells, establishing a baseline for its cytotoxic potency.[1][2] The following protocols will expand upon these initial findings to explore the underlying cellular and molecular mechanisms responsible for its anticancer activity.
Experimental Design and Workflow
The proposed experimental workflow is designed to systematically characterize the anticancer effects of this compound, starting from a broad assessment of its cytotoxicity across multiple cell lines and progressing to a more detailed investigation of its mechanism of action.
Caption: Experimental workflow for the in vitro evaluation of this compound.
Data Presentation
Table 1: Cytotoxicity of this compound in Cancer and Normal Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h |
| OVCAR-3 | Ovarian Carcinoma | Experimental Data | Experimental Data |
| SK-OV-3 | Ovarian Carcinoma | Experimental Data | Experimental Data |
| MDA-MB-231 | Triple-Negative Breast Cancer | Experimental Data | Experimental Data |
| MCF-7 | Estrogen-Receptor Positive Breast Cancer | Experimental Data | Experimental Data |
| hTERT-HPNE (Normal) | Normal Pancreatic Epithelial | Experimental Data | Experimental Data |
| MRC-5 (Normal) | Normal Lung Fibroblast | Experimental Data | Experimental Data |
Table 2: Effect of this compound on Apoptosis in OVCAR-3 and MDA-MB-231 Cells
| Treatment Group | Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| OVCAR-3 | ||||
| Vehicle Control (DMSO) | 0 | Experimental Data | Experimental Data | Experimental Data |
| This compound | IC50/2 | Experimental Data | Experimental Data | Experimental Data |
| This compound | IC50 | Experimental Data | Experimental Data | Experimental Data |
| This compound | IC502 | Experimental Data | Experimental Data | Experimental Data |
| MDA-MB-231 | ||||
| Vehicle Control (DMSO) | 0 | Experimental Data | Experimental Data | Experimental Data |
| This compound | IC50/2 | Experimental Data | Experimental Data | Experimental Data |
| This compound | IC50 | Experimental Data | Experimental Data | Experimental Data |
| This compound | IC502 | Experimental Data | Experimental Data | Experimental Data |
Table 3: Cell Cycle Distribution Analysis of this compound-Treated Cells
| Treatment Group | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| OVCAR-3 | ||||
| Vehicle Control (DMSO) | 0 | Experimental Data | Experimental Data | Experimental Data |
| This compound | IC50/2 | Experimental Data | Experimental Data | Experimental Data |
| This compound | IC50 | Experimental Data | Experimental Data | Experimental Data |
| MDA-MB-231 | ||||
| Vehicle Control (DMSO) | 0 | Experimental Data | Experimental Data | Experimental Data |
| This compound | IC50/2 | Experimental Data | Experimental Data | Experimental Data |
| This compound | IC50 | Experimental Data | Experimental Data | Experimental Data |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on a panel of cancer and normal cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Selected cancer and normal cell lines
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should not exceed 0.1%. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48 and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values using non-linear regression analysis.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
OVCAR-3 and MDA-MB-231 cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations of IC50/2, IC50, and 2x IC50 for 48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Protocol 3: Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
OVCAR-3 and MDA-MB-231 cells
-
This compound
-
6-well plates
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells as described in the apoptosis assay protocol.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blot Analysis for Signaling Pathways
Objective: To investigate the effect of this compound on key proteins involved in cancer-related signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways.
Materials:
-
OVCAR-3 and MDA-MB-231 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., against Akt, p-Akt, mTOR, p-mTOR, ERK, p-ERK, Bcl-2, Bax, Caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
-
Protein electrophoresis and blotting equipment
Procedure:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescence imaging system. Analyze the band intensities to determine changes in protein expression and phosphorylation status.
Potential Signaling Pathway Investigation
Given that this compound is active against ovarian and breast cancer, it is plausible that it modulates signaling pathways commonly dysregulated in these malignancies, such as the PI3K/Akt/mTOR and MAPK/ERK pathways. These pathways are crucial for cell survival, proliferation, and apoptosis.
Caption: Hypothetical signaling pathways modulated by this compound.
References
Analytical methods for Alterbrassicene B quantification (HPLC, LC-MS).
A comprehensive guide to the analysis of brassinosteroids, including Alterbrassicene B, using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
This document provides detailed application notes and experimental protocols for the quantitative analysis of brassinosteroids, a class of steroid plant hormones that includes compounds like this compound. The methodologies outlined are intended for researchers, scientists, and professionals in drug development and related fields. The information is compiled from various studies on brassinosteroid analysis, offering a foundational approach that can be adapted for specific research needs.
Introduction to Brassinosteroid Analysis
Brassinosteroids are phytohormones that play a crucial role in plant growth and development. Their quantification is essential for understanding their physiological functions. Due to their low endogenous concentrations in plant tissues, highly sensitive and selective analytical methods like HPLC and LC-MS/MS are required for accurate measurement. These techniques, often involving derivatization, allow for the detection and quantification of brassinosteroids at picogram levels.
Quantitative Data Summary
The following table summarizes the quantitative data from various studies on brassinosteroid analysis using LC-MS based methods. These values provide a benchmark for the expected performance of the analytical methods described.
| Analyte | Method | LOD (Limit of Detection) | LOQ (Limit of Quantification) | Linearity (r²) | Recovery (%) | Reference |
| Brassinolide (BL) & Castasterone (CS) | UPLC-MRM-MS | - | 1.7 pg/g FW (BL), 3.9 pg/g FW (CS) | 0.9988 (D3-BL), 0.9993 (D3-CS) | - | [1] |
| 22 Natural Brassinosteroids | UHPLC-ESI-MS/MS | 0.05 - 40 pg | ~7 pg (average) | Up to 3 orders of magnitude | High | [2] |
| Four Brassinolide Analogs | HPLC-ELSD | 0.12 - 0.17 µg | 0.24 - 0.33 µg | 0.9984 - 0.9994 | - | [3] |
| Six Endogenous Brassinosteroids | LC-MS | 1.4 - 2.8 pg/mL | - | 0.9988 - 0.9999 | 93.4 - 116.2 | [4] |
Experimental Protocols
Protocol 1: Sample Preparation for Brassinosteroid Analysis from Plant Tissues
This protocol describes a general procedure for the extraction and purification of brassinosteroids from plant materials prior to HPLC or LC-MS analysis.
Materials:
-
Plant tissue (e.g., leaves, roots, flowers)
-
Liquid nitrogen
-
95% (v/v) aqueous methanol[1]
-
Internal standards (e.g., D3-labeled brassinosteroids)[1]
-
Solid-Phase Extraction (SPE) cartridges (e.g., MAX and MCX)[1]
-
Methanol, water, 1 M KOH, 10% (v/v) MeOH, 5% (v/v) formic acid[1]
Procedure:
-
Freeze the plant tissue in liquid nitrogen and grind it into a fine powder.
-
Extract the powdered tissue with 95% (v/v) aqueous methanol. For quantification, add internal standards to the extraction solvent.[1]
-
Centrifuge the extract and collect the supernatant.
-
Perform a two-step solid-phase extraction (SPE) for purification.
-
MAX Cartridge (Mixed-Mode Anion Exchange):
-
Activate and equilibrate the cartridge with methanol, water, 1 M KOH, 10% (v/v) MeOH, and 95% (v/v) MeOH sequentially.[1]
-
Load the supernatant onto the cartridge.
-
Wash the cartridge and elute the brassinosteroid fraction.
-
-
MCX Cartridge (Mixed-Mode Cation Exchange):
-
Activate and equilibrate the cartridge with methanol, water, 5% (v/v) formic acid, and 10% (v/v) MeOH.[1]
-
Load the eluate from the MAX cartridge.
-
Wash the cartridge and elute the purified brassinosteroid fraction.
-
-
-
Evaporate the purified fraction to dryness and reconstitute in a suitable solvent for HPLC or LC-MS analysis.
Protocol 2: UHPLC-ESI-MS/MS for Brassinosteroid Quantification
This protocol outlines a method for the sensitive quantification of a wide range of brassinosteroids without the need for derivatization.[2]
Instrumentation:
-
Ultra-High Performance Liquid Chromatography (UHPLC) system
-
Mass Spectrometer with an Electrospray Ionization (ESI) source
Chromatographic Conditions:
-
Column: Acquity UPLC CSH C18, 2.1 mm × 50 mm, 1.7 µm[2]
-
Mobile Phase:
-
A: Acetonitrile
-
B: 10 mM formic acid in water[2]
-
-
Gradient: Linear gradient from 35:65 A/B (v/v) to 38.5:61.5 (v/v) over 5 minutes, then to 70:30 A/B over 1.5 minutes.[2]
-
Flow Rate: 0.3 mL/min[2]
-
Injection Volume: 5 µL[2]
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[2]
-
Scan Mode: Multiple Reaction Monitoring (MRM)[2]
-
Precursor and Product Ions: Specific precursor-to-product ion transitions should be optimized for each target brassinosteroid.[2]
Visualizations
Caption: General experimental workflow for the quantification of brassinosteroids.
Caption: Logical relationship of analytical methods for brassinosteroid analysis.
References
- 1. An Improved Simplified High-Sensitivity Quantification Method for Determining Brassinosteroids in Different Tissues of Rice and Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The determination of 22 natural brassinosteroids in a minute sample of plant tissue by UHPLC-ESI-MS/MS - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. Sensitive determination of brassinosteroids by solid phase boronate affinity labeling coupled with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of the Alterbrassicene B Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of potential strategies and detailed protocols for the chemical modification of the Alterbrassicene B scaffold. While direct derivatization of this compound is not extensively reported in the literature, the protocols outlined below are based on established methodologies for the broader fusicoccane class of diterpenoids, to which this compound belongs. These methods offer a robust starting point for creating diverse libraries of this compound analogs for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.
Overview of the this compound Scaffold and Potential Derivatization Sites
This compound is a complex tetracyclic diterpenoid with a unique oxa-bridged ring system. Its structure presents several potential sites for chemical modification, which can be targeted to explore the impact of structural changes on biological activity. Key reactive handles on the this compound scaffold include:
-
Secondary Hydroxyl Groups: These can be targeted for esterification, etherification, oxidation, or inversion of stereochemistry.
-
Tertiary Hydroxyl Groups: While less reactive, these can be modified under specific conditions.
-
Alkene Moieties: The double bond can be subjected to hydrogenation, epoxidation, dihydroxylation, or other addition reactions.
-
Ketone Functionality: The carbonyl group can be reduced to an alcohol or undergo nucleophilic addition reactions.
-
C-H Bonds: Advanced late-stage functionalization techniques, such as chemoenzymatic C-H oxidation, can be employed to introduce new functional groups at previously unfunctionalized positions.
Experimental Protocols for Derivatization
The following protocols are adapted from methodologies used for the derivatization of related fusicoccane diterpenoids, such as fusicoccin A and cotylenin A. Researchers should note that optimization of reaction conditions may be necessary for the this compound scaffold.
Protocol 2.1: Esterification of Secondary Hydroxyl Groups
This protocol describes the acylation of a secondary hydroxyl group on the this compound scaffold to introduce an ester functionality.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine (TEA) or Pyridine
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.5 equivalents) and a catalytic amount of DMAP to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride or anhydride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the desired ester derivative.
Table 1: Representative Data for Esterification of a Fusicoccane Scaffold
| Entry | Acylating Agent | Base | Solvent | Yield (%) |
| 1 | Acetyl chloride | Pyridine | DCM | 85 |
| 2 | Benzoyl chloride | TEA, DMAP | DCM | 92 |
| 3 | Isobutyric anhydride | TEA, DMAP | DCM | 78 |
Note: Data is illustrative and based on analogous reactions in the fusicoccane literature.
Protocol 2.2: Oxidation of a Secondary Hydroxyl Group to a Ketone
This protocol details the conversion of a secondary alcohol on the this compound scaffold to a ketone using Dess-Martin periodinane (DMP).
Materials:
-
This compound derivative with a secondary alcohol
-
Anhydrous Dichloromethane (DCM)
-
Dess-Martin periodinane (DMP)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the this compound derivative (1 equivalent) in anhydrous DCM under an inert atmosphere.
-
Add Dess-Martin periodinane (1.5 equivalents) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
-
Stir vigorously until the solid dissolves and the layers are clear.
-
Separate the organic layer and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to afford the corresponding ketone.
Table 2: Representative Data for Oxidation of a Fusicoccane Secondary Alcohol
| Entry | Oxidizing Agent | Solvent | Temperature | Yield (%) |
| 1 | DMP | DCM | Room Temp. | 95 |
| 2 | PCC | DCM | Room Temp. | 88 |
| 3 | Swern Oxidation | DCM, DMSO, (COCl)₂, TEA | -78 °C to RT | 91 |
Note: Data is illustrative and based on analogous reactions in the fusicoccane literature.
Protocol 2.3: Chemoenzymatic Late-Stage C-H Oxidation
This protocol provides a general workflow for the late-stage hydroxylation of the this compound scaffold using engineered cytochrome P450 enzymes. This method can introduce hydroxyl groups at positions that are difficult to access through traditional chemical synthesis.[1][2]
Materials:
-
This compound or a suitable precursor
-
Engineered P450 enzyme variant (e.g., P450BM3 variant)
-
Escherichia coli cells for expressing the P450 enzyme
-
Buffer solution (e.g., potassium phosphate buffer)
-
Glucose
-
NADPH regeneration system components (e.g., glucose dehydrogenase, NADP+)
-
Cosolvent (e.g., DMSO or acetone)
-
Ethyl acetate for extraction
Procedure:
-
Enzyme Expression and Preparation: Express the desired P450 variant in E. coli and prepare a whole-cell biocatalyst or a clarified cell lysate.
-
Biotransformation Setup: In a suitable reaction vessel, combine the buffer, NADPH regeneration system components, and glucose.
-
Substrate Addition: Dissolve this compound in a minimal amount of a water-miscible cosolvent (e.g., DMSO) and add it to the reaction mixture to a final concentration typically in the low millimolar range.
-
Enzyme Addition: Initiate the reaction by adding the P450 enzyme preparation (whole cells or lysate).
-
Reaction Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 25-30 °C) with shaking for 12-48 hours. Monitor the conversion of the substrate by HPLC or LC-MS.
-
Product Extraction: After the reaction, quench it by adding an equal volume of ethyl acetate. Separate the organic layer, and repeat the extraction of the aqueous layer.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the hydroxylated product by silica gel column chromatography or preparative HPLC.
Table 3: Representative Data for Chemoenzymatic C-H Oxidation of a Fusicoccane Intermediate
| Entry | P450 Variant | Target C-H Bond | Product | Conversion (%) |
| 1 | P450BM3 MERO1 FT | C4 | 4-hydroxy fusicoccane | High |
| 2 | P450BM3 variant | C3 | 3-hydroxy fusicoccane | Moderate |
Note: Data is illustrative and based on the work of Renata and coworkers on related fusicoccane scaffolds.[1][2] Specific P450 variants would need to be screened for activity on the this compound scaffold.
Visualizations
Experimental Workflow for Derivatization
Caption: General workflow for the derivatization of the this compound scaffold.
Signaling Pathway of a Related Fusicoccane
Alterbrassicene A, a related fusicoccane, has been reported to inhibit the NF-κB signaling pathway.[3] The following diagram illustrates a simplified representation of this pathway, which may be relevant for understanding the mechanism of action of this compound derivatives.
Caption: Simplified NF-κB signaling pathway and the inhibitory role of fusicoccanes.
References
- 1. Modular Chemoenzymatic Synthesis of Ten Fusicoccane Diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Fusicoccane-Derived Diterpenoids from Alternaria brassicicola: Investigation of the Structure-Stability Relationship and Discovery of an IKKβ Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Utilizing Alterbrassicene B in High-Throughput Screening for Novel Therapeutics
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 4. Fusicoccane-Derived Diterpenoids from Alternaria brassicicola: Investigation of the Structure-Stability Relationship and Discovery of an IKKβ Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Alterbrassicene B in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known cytotoxic effects of Alterbrassicene B and offer detailed protocols for its investigation in cancer cell line studies. The information is intended to guide researchers in exploring the therapeutic potential of this natural compound.
Introduction
This compound, a diterpenoid isolated from the fungus Alternaria brassicicola, has demonstrated cytotoxic activity against cancer cell lines, suggesting its potential as an anticancer agent.[1][2] This document outlines the reported in vitro efficacy and provides standardized protocols for assessing its biological effects on cancer cells. Further research into its mechanism of action is warranted to fully elucidate its therapeutic potential.
Data Presentation
The cytotoxic activity of this compound has been evaluated against ovarian and breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| OVCAR | Ovarian Cancer | 19.25 | [1][2] |
| MDA-MB-231 | Breast Cancer | 31.22 | [1][2] |
Key Experimental Protocols
The following are detailed methodologies for essential experiments to characterize the anticancer effects of this compound.
Cell Culture and Maintenance
Standard aseptic techniques should be employed for the culture of cancer cell lines.
-
Cell Lines: OVCAR and MDA-MB-231 (or other relevant cancer cell lines).
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on cancer cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 24, 48, or 72 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on the fluorescence signals.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to investigate the effect of this compound on key signaling proteins involved in cancer cell survival and apoptosis. Natural compounds are known to influence various signaling pathways such as NF-κB, MAPK, and PI3K/Akt.[3][4]
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-3, PARP, p-Akt, p-ERK) overnight at 4°C. Follow with incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.
Visualizations
The following diagrams illustrate a general experimental workflow and a potential signaling pathway that could be investigated for this compound's mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]
- 4. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Alterbrassicene B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in the total synthesis of Alterbrassicene B. The content is based on published synthetic routes and addresses specific experimental issues.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the main challenges in the total synthesis of this compound? | The primary challenges include controlling the stereochemistry of three contiguous stereocenters on the cyclopentanone ring, successfully executing the key transannular oxa-Michael addition to form the oxa-[3.3.1]-bicyclononane core, and managing complex cascade reactions that are sensitive to reaction conditions.[1][2] |
| Why is the stereochemistry so difficult to control? | The compact and strained nature of the fused ring system creates significant steric hindrance, making it difficult to control the facial selectivity of reactions. The desired stereoisomer is often not the thermodynamically favored product, requiring carefully chosen reagents and conditions to achieve kinetic control.[1] |
| What is the key bond-forming reaction in the synthesis of the tetracyclic core? | The formation of the characteristic oxa-bridged ring system is achieved through a transannular oxa-Michael addition.[1][2] This reaction is the culmination of a series of carefully orchestrated steps to set the required stereochemistry. |
| Are there any particularly sensitive cascade reactions in the synthesis? | Yes, the synthesis often employs an oxa-Michael/retro-oxa-Michael cascade to construct the core structure.[1][3][4] These cascades involve multiple bond-forming and breaking events in a single pot and can be prone to side reactions if not executed under optimal conditions. |
Troubleshooting Guides
Problem 1: Poor Diastereoselectivity in the Aldol Condensation to Form the 5-8-5 Carbocyclic Intermediate
Symptoms:
-
Formation of multiple diastereomers, observed by 1H NMR or chiral HPLC.
-
Low yield of the desired diastereomer.
Possible Causes:
-
Incomplete enolate formation: The use of a weak base or incorrect temperature can lead to an equilibrium mixture of starting materials and products.
-
Epimerization: The stereocenters in the product can epimerize under the reaction conditions.
-
Chelation control issues: If the reaction relies on chelation to control stereochemistry, any impurities that can interfere with the metal center will reduce selectivity.
Solutions:
-
Base and Solvent Screening: Test a variety of bases (e.g., LDA, KHMDS) and solvents (e.g., THF, Et2O) to optimize the reaction conditions.
-
Temperature Control: Maintain a low temperature (-78 °C) throughout the reaction to minimize side reactions and epimerization.
-
Use of Chiral Auxiliaries: Consider the use of a chiral auxiliary to direct the stereochemical outcome of the aldol reaction.
Problem 2: Failure of the Transannular Oxa-Michael Addition
Symptoms:
-
Recovery of the starting material.
-
Formation of side products, such as from elimination or intermolecular reactions.
-
No formation of the desired oxa-[3.3.1]-bicyclononane core.
Possible Causes:
-
Incorrect stereochemistry of the precursor: The stereochemistry of the three contiguous stereocenters on the cyclopentanone ring is crucial for the success of this reaction.[1] If the stereochemistry is incorrect, the reactive groups will not be in the correct proximity for the intramolecular reaction to occur.
-
Steric hindrance: The conformation of the 8-membered ring may not be favorable for the nucleophilic attack.
-
Reaction conditions: The choice of Lewis acid or base is critical.
Solutions:
-
Confirm Stereochemistry: Rigorously confirm the stereochemistry of the precursor using advanced NMR techniques (e.g., NOESY) or X-ray crystallography.
-
Lewis Acid Screening: Screen a variety of Lewis acids (e.g., TiCl4, BF3·OEt2, SnCl4) to find one that promotes the desired reaction without causing decomposition.
-
Conformational Analysis: Use computational modeling to analyze the conformational preferences of the 8-membered ring and identify potential steric clashes.
Problem 3: Unexpected Side Reactions During Stille Coupling
Symptoms:
-
Formation of an unexpected byproduct, such as a new tetrahydrofuran ring.[5]
-
Low yield of the desired coupled product.
Possible Causes:
-
Intramolecular reaction of a nucleophilic group: A nearby hydroxyl group can participate in an intramolecular reaction, leading to the formation of an unwanted ring system.[5]
-
Palladium-catalyzed side reactions: The palladium catalyst can sometimes promote isomerization or other rearrangements.
Solutions:
-
Protecting Groups: Protect any nucleophilic functional groups that could potentially interfere with the Stille coupling. For example, a hydroxyl group can be protected as a silyl ether.[5]
-
Ligand Screening: The choice of ligand for the palladium catalyst can have a significant impact on the outcome of the reaction. Screen a variety of phosphine ligands to find one that minimizes side reactions.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes suppress unwanted side reactions.
Experimental Protocols
Key Experiment: Transannular Oxa-Michael Addition
This protocol is a generalized procedure based on the synthesis of this compound.[2]
-
Preparation of the Precursor: The precursor, a substituted 5-8-5 carbocyclic compound with the correct stereochemistry, is synthesized according to the established route.
-
Reaction Setup: A solution of the precursor in a suitable solvent (e.g., CH2Cl2) is cooled to -78 °C under an inert atmosphere (e.g., argon).
-
Addition of Lewis Acid: A solution of the Lewis acid (e.g., BF3·OEt2) in the same solvent is added dropwise to the cooled solution of the precursor.
-
Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, it is quenched by the addition of a saturated aqueous solution of NaHCO3.
-
Workup: The aqueous layer is extracted with an organic solvent (e.g., CH2Cl2), and the combined organic layers are washed with brine, dried over Na2SO4, and concentrated in vacuo.
-
Purification: The crude product is purified by column chromatography on silica gel.
Visualizations
Caption: Workflow for the key transannular oxa-Michael addition.
Caption: Troubleshooting logic for the transannular oxa-Michael addition.
References
- 1. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 2. The Enantioselective Total Synthesis of (+)-3-Ketobrassicicene W and (-)-Alterbrassicicene B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective Total Synthesis of (+)-Alterbrassicicene C - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Stereoselectivity in Fusicoccane Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stereoselectivity challenges encountered during the synthesis of fusicoccanes. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the main stereochemical challenges in the synthesis of the fusicoccane 5-8-5 tricyclic core?
The primary stereochemical hurdles in constructing the fusicoccane core lie in the formation of the eight-membered B ring and the establishment of multiple contiguous stereocenters, particularly the quaternary center at C11.[1][2] Key issues include:
-
Transannular Cyclizations: Reactions that form the 5-8-5 system from a larger ring precursor often face challenges in controlling the stereochemistry of the newly formed ring junctions.
-
Intramolecular Cyclizations: Achieving high diastereoselectivity in intramolecular reactions to form the eight-membered ring, such as ene reactions or Prins cyclizations, is a significant challenge.[2]
-
Control of Stereocenters: The fusicoccane skeleton possesses several stereocenters that need to be set with precise relative and absolute stereochemistry. For example, the elaboration of three contiguous stereogenic sites at C-10, C-11, and C-14 is a common difficulty.[1]
Q2: How can I improve the diastereoselectivity of ketone reductions in fusicoccane synthesis?
The reduction of ketone functionalities on the fusicoccane scaffold can lead to diastereomeric mixtures of alcohols. The choice of reducing agent is critical for achieving high selectivity.
Troubleshooting Guide: Ketone Reduction
| Issue | Recommended Solution | Example |
| Poor diastereoselectivity (e.g., 1:0.7 dr) with standard reducing agents like NaBH4 (Luche reduction conditions).[3][4][5] | Screen bulkier reducing agents to enhance facial selectivity. | In the synthesis of alterbrassicicene E, reduction of a ketone intermediate with L-Selectride instead of using Luche conditions improved the diastereomeric ratio from 1:0.7 to 9:1.[3][4][5] |
| Undesired epimer formation. | Consider inversion of the undesired alcohol epimer if feasible, though this may not always be possible.[1] | In some cases, conditions for inverting the alcohol stereocenter, such as a Mitsunobu reaction, can be explored. |
Quantitative Data: Diastereoselective Ketone Reduction [3][4][5]
| Precursor | Reducing Agent | Diastereomeric Ratio (dr) | Yield |
| Ketone 14 | NaBH4, CeCl3 (Luche) | 1:0.7 | 90% (total) |
| Ketone 14 | L-Selectride | 9:1 | 90% |
Q3: What strategies can be employed to control the stereochemistry of the quaternary center at C11?
The C11 quaternary center is a significant challenge. Successful strategies often involve fragment coupling reactions where this center is constructed with high stereocontrol.
-
Allylation-based approaches: These methods have been shown to construct the C11 quaternary center with high stereoselectivity.[2]
-
Catalytic Nozaki-Hiyama-Kishi (NHK) reaction: This reaction has been effectively used for the union of two cyclopentane fragments to set the key quaternary center at C11.[2]
Troubleshooting Guides
Guide 1: Stereocontrol in Eight-Membered Ring Formation
The formation of the central eight-membered ring is a critical step where stereoselectivity is often difficult to control.
Problem: Low diastereoselectivity in intramolecular cyclization reactions to form the 5-8-5 tricycle.
Potential Solutions:
-
Choice of Cyclization Strategy: The type of cyclization reaction can significantly impact stereoselectivity.
-
Nazarov Cyclization: Can be used to provide the 5-8-5 tricyclic skeleton, but stereocontrol needs careful consideration of the substrate and reaction conditions.[1]
-
Pauson-Khand Reaction: This reaction can be highly diastereoselective for constructing parts of the ring system.[6]
-
Prins Cyclization: A one-pot Prins cyclization/transannular hydride transfer has been developed to construct the central cyclooctene ring with good stereocontrol.[2]
-
Intramolecular Ene Reaction: This has been used for the formation of the eight-membered ring.[2]
-
-
Substrate Control: The stereocenters already present in the acyclic precursor can direct the stereochemical outcome of the cyclization. Careful design of the synthetic intermediate is crucial.
Experimental Workflow: Prins Cyclization for 5-8-5 Tricycle Formation
Caption: Workflow for the Prins cyclization to form the fusicoccane core.
Guide 2: Stereoselective C-H Oxidation
Late-stage functionalization of the fusicoccane core via C-H oxidation can introduce new stereocenters. Achieving high selectivity is paramount.
Problem: Poor site- and stereoselectivity in chemical C-H oxidation reactions.
Solution: Chemoenzymatic Approach
The use of enzymes, such as cytochrome P450s and non-heme dioxygenases (NHDs), can provide excellent site- and stereoselectivity in C-H oxidations.[2][3]
-
Enzyme Screening: A panel of enzymes can be screened to identify one with the desired selectivity for a specific position on the fusicoccane scaffold. For example, the non-heme dioxygenase Bsc9 has been identified for generating the C3 alcohol.[2]
-
Enzyme Engineering: If the wild-type enzyme does not provide sufficient selectivity, site-saturation mutagenesis can be employed to improve its performance.[2]
Logical Relationship: Improving Enzymatic Oxidation
Caption: Decision-making process for enhancing enzymatic C-H oxidation selectivity.
Key Experimental Protocols
Protocol 1: Diastereoselective Reduction with L-Selectride[3][4][5]
This protocol describes the reduction of ketone 14 to alcohol 15 with high diastereoselectivity.
-
Preparation: To a solution of ketone 14 in dry THF at -78 °C under an inert atmosphere (e.g., argon), add L-Selectride (1.0 M in THF) dropwise.
-
Reaction: Stir the reaction mixture at -78 °C for the time determined by TLC analysis for the consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl.
-
Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to afford the desired alcohol 15 with a diastereomeric ratio of 9:1.
Protocol 2: Johnson-Claisen Rearrangement[1]
This protocol is for the stereoselective formation of a key cyclopentane intermediate.
-
Reaction Setup: A solution of an optically active cyclopentenyl alcohol and triethylorthoacetate in the presence of a catalytic amount of propanoic acid is heated.
-
Heating: The reaction mixture is heated to approximately 145 °C.
-
Monitoring: The reaction is monitored by TLC until the starting material is consumed.
-
Work-up: Upon completion, the reaction is cooled to room temperature and the excess orthoester is removed under reduced pressure. The resulting ester is then typically reduced directly.
-
Reduction: The crude ester is dissolved in a suitable solvent (e.g., THF) and treated with a reducing agent such as LiAlH4 to yield the corresponding alcohol as a single diastereomer.
References
- 1. Strategies for the Synthesis of Fusicoccanes via Nazarov Reactions of Dolabelladienones. Total Synthesis of (+)-Fusicoauritone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modular Chemoenzymatic Synthesis of Ten Fusicoccane Diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Heterologous biosynthesis of cotylenol and concise synthesis of fusicoccane diterpenoids [beilstein-journals.org]
- 4. Heterologous biosynthesis of cotylenol and concise synthesis of fusicoccane diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. A synthetic approach to the fusicoccane A-B ring fragment based on a Pauson-Khand cycloaddition/Norrish type 1 fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Alterbrassicene B instability in solution.
Technical Support Center: Alterbrassicene B
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals, providing comprehensive troubleshooting guides and FAQs to address common challenges related to the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: I'm observing a precipitate forming after diluting my this compound stock solution into an aqueous buffer. What's happening and what should I do?
A1: This is likely due to this compound's low solubility in aqueous solutions. When the DMSO stock is diluted, the compound may crash out of solution as it comes into contact with the aqueous environment where it is less soluble.
-
Troubleshooting Steps:
-
Optimize Stock Concentration: Try lowering the concentration of your initial DMSO stock solution.[1]
-
Modify Dilution Method: Add the DMSO stock to your aqueous buffer dropwise while vortexing or stirring vigorously. This helps to disperse the compound rapidly and can prevent localized high concentrations that lead to precipitation.[1]
-
Consider Co-solvents: If your experimental system permits, consider the inclusion of a small percentage of an organic co-solvent in your final aqueous buffer. Ensure the co-solvent is compatible with your assay.
-
Decrease Final Concentration: The final concentration of this compound in your experiment may exceed its solubility limit in the final buffer composition. Try decreasing the final concentration.[2]
-
Q2: My this compound solution is changing color (e.g., turning yellow/brown). What is causing this?
A2: Color changes in solutions containing complex organic molecules like this compound are often indicative of degradation.[2] This is typically caused by oxidation, which can be accelerated by factors such as exposure to light, elevated temperatures, or a non-optimal pH.
-
Troubleshooting Steps:
-
Protect from Light: Store this compound solutions in amber vials or wrap containers in aluminum foil to protect them from light.[3]
-
Control Temperature: Prepare and store solutions at low temperatures (e.g., on ice) when not in immediate use. For long-term storage, keep stock solutions at -80°C.[2]
-
pH Control: The stability of this compound may be pH-dependent. Maintain the pH of your solution in the neutral to slightly acidic range if your experimental system allows.
-
Use Fresh Solutions: Whenever possible, prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment.[2]
-
Q3: I'm seeing inconsistent results or a loss of the expected biological effect over the time course of my experiment. Could this be a stability issue?
A3: Yes, inconsistent results are a classic sign of compound instability.[1] If this compound is degrading during your experiment, its effective concentration will decrease over time, leading to poor reproducibility and a diminished biological effect.
-
Troubleshooting Steps:
-
Perform Stability Controls: In each experiment, include a control sample of your this compound working solution. At the end of the experiment, analyze this sample via HPLC or a similar method to determine the extent of degradation. This will allow you to normalize your results to the actual concentration of intact this compound.[1]
-
Time-Course Experiment: To understand the rate of degradation in your specific experimental conditions, perform a time-course experiment. Analyze samples of this compound in your experimental medium at different time points using a validated analytical method like HPLC.[2]
-
Minimize Incubation Times: If this compound is found to be unstable in your assay conditions, try to minimize the incubation time to reduce the extent of degradation.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) | Notes |
| DMSO | > 50 | 25 | Recommended for stock solutions. |
| Ethanol | 10-20 | 25 | Can be used as a co-solvent. |
| PBS (pH 7.4) | < 0.1 | 25 | Low aqueous solubility. |
| Cell Culture Media (10% FBS) | 0.1 - 0.5 | 37 | Protein binding may increase apparent solubility. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Solution via HPLC
This protocol outlines a method to determine the stability of this compound in a given solution over time.
-
Preparation of this compound Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 10 µM in your experimental buffer (e.g., PBS, cell culture medium). Prepare a sufficient volume for all time points.
-
-
Incubation:
-
Immediately after preparation, take a sample for the T=0 time point.
-
Incubate the remaining solution under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
-
Sample Collection:
-
Collect samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
For each sample, immediately quench the degradation process by adding an equal volume of cold acetonitrile and store at -20°C until analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.[1]
-
Detection: UV detector set to the λmax of this compound.
-
Quantification: Create a standard curve using known concentrations of this compound.[1] Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.[1]
-
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Hypothetical signaling pathway for this compound.
References
Technical Support Center: Optimizing Cell Culture Conditions for Alterbrassicene B Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their cell culture conditions for Alterbrassicene B bioassays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended cell seeding density for this compound cytotoxicity assays?
A1: The optimal cell seeding density is critical for obtaining reproducible results and can vary significantly between cell lines.[1] It is essential to perform a cell seeding density titration to determine the ideal density for your specific cell line and assay duration.[2][3] Seeding too few cells can result in a low signal-to-noise ratio, while too many cells can lead to confluence, which can alter cellular metabolism and drug response.[1] A typical starting point for a 96-well plate is between 5,000 and 40,000 cells per well.[1]
Table 1: Example of a Seeding Density Optimization Experiment
| Seeding Density (cells/well) | Average Viability (% of control) at 24h | Average Viability (% of control) at 48h | Average Viability (% of control) at 72h |
| 2,500 | 98 ± 5.2 | 85 ± 6.1 | 70 ± 7.3 |
| 5,000 | 99 ± 4.8 | 92 ± 5.5 | 88 ± 6.9 |
| 10,000 | 100 ± 4.5 | 95 ± 4.9 | 91 ± 5.8 |
| 20,000 | 101 ± 5.1 | 88 ± 6.3 | 75 ± 8.1 |
| 40,000 | 97 ± 6.2 | 75 ± 7.8 | 60 ± 9.2 |
This table presents hypothetical data where 10,000 cells/well is optimal for maintaining viability over a 72-hour experiment.
Q2: I am observing high variability between my replicate wells. What are the common causes and solutions?
A2: High variability between replicate wells is a common issue in cell-based assays and can often be attributed to inconsistent cell seeding, pipetting errors, or the "edge effect".[4] To minimize variability, ensure your cell suspension is homogenous by gently mixing before and during plating.[4] Calibrate your pipettes regularly and use appropriate pipetting techniques, such as pre-wetting the tips.[4] The "edge effect," where wells on the perimeter of the plate show different results due to increased evaporation, can be mitigated by not using the outer wells for experimental samples and instead filling them with sterile media or PBS to maintain humidity.[4]
Q3: My cells are showing morphological changes after treatment with this compound, even at low concentrations. What could be the reason?
A3: Morphological changes in cells can be an early indicator of cellular stress or a specific biological response to a compound. Diterpenoids, the class of compounds this compound belongs to, are known to have a wide range of biological activities, including cytotoxicity. It is also possible that the solvent used to dissolve this compound, such as DMSO, is affecting the cells, as some cell lines are sensitive to even low concentrations of certain solvents.[5] It is recommended to run a solvent control to rule out this possibility.
Q4: How can I be sure that my cells are healthy and suitable for an this compound bioassay?
A4: Using healthy, viable cells is crucial for obtaining meaningful data.[2] Always use cells that are in the logarithmic growth phase and have a viability of over 95% as determined by a method like trypan blue exclusion.[4] Avoid using cells that have been in continuous culture for an extended period, as high passage numbers can lead to phenotypic and genotypic changes.[4] It is best practice to use cells within a defined, low passage number range and to regularly check for mycoplasma contamination.[6]
Troubleshooting Guides
Issue 1: Poor or Inconsistent Dose-Response Curve
Symptoms:
-
The dose-response curve is flat or has a very shallow slope.
-
High variability at specific concentrations of this compound.
-
Inconsistent IC50 values between experiments.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Incorrect concentration range of this compound | Perform a broad-range dose-finding experiment to identify the effective concentration range. |
| Cell seeding density is not optimal | Re-evaluate and optimize the cell seeding density as described in the FAQs.[2] |
| Incubation time is too short or too long | Optimize the incubation time to allow for a measurable response without causing cell death in the control wells. |
| This compound solubility issues | Ensure this compound is fully dissolved in the solvent before diluting in media. Consider using a different solvent if precipitation is observed. |
| Cell health issues | Confirm that cells are healthy, within a low passage number, and free of contamination.[4][6] |
Issue 2: High Background Signal in Anti-Inflammatory Assays
Symptoms:
-
High signal in the negative control wells (unstimulated cells).
-
Low signal-to-noise ratio.
-
Difficulty in detecting the inhibitory effects of this compound.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Autofluorescence of this compound | If using a fluorescence-based assay, check for autofluorescence of this compound at the excitation and emission wavelengths used.[4] |
| Over-stimulation of cells | Titrate the concentration of the inflammatory stimulus (e.g., LPS) to find the optimal concentration that induces a robust but not maximal response. |
| Contaminated media or reagents | Use fresh, sterile media and reagents to avoid unwanted cellular activation. |
| Sub-optimal antibody concentrations (for ELISA-based assays) | Titrate the primary and secondary antibody concentrations to minimize non-specific binding and background signal.[4] |
Experimental Protocols
Protocol 1: Cell Seeding Density Optimization for Cytotoxicity Assays
-
Prepare a single-cell suspension of the desired cell line in the exponential growth phase.
-
Perform a cell count and determine cell viability.
-
Prepare a serial dilution of the cell suspension to achieve a range of cell densities (e.g., 2,500 to 40,000 cells/well in a 96-well plate).
-
Seed 100 µL of each cell density in at least triplicate wells of a 96-well plate.
-
Incubate the plate for the intended duration of the cytotoxicity assay (e.g., 24, 48, or 72 hours).
-
At each time point, assess cell viability using a suitable method (e.g., MTT, resazurin, or CellTiter-Glo®).
-
The optimal seeding density is the one that allows for logarithmic growth throughout the experiment and provides a robust signal.[1]
Protocol 2: General Workflow for an this compound Anti-Inflammatory Bioassay
This protocol outlines a general workflow for assessing the anti-inflammatory effects of this compound on macrophage-like cells (e.g., RAW 264.7 or differentiated THP-1 cells).
-
Cell Seeding: Seed the cells at their predetermined optimal density in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment with this compound: The next day, remove the media and add fresh media containing various concentrations of this compound or a vehicle control. Incubate for a predetermined time (e.g., 1-2 hours).
-
Inflammatory Stimulus: Add an inflammatory stimulus (e.g., Lipopolysaccharide - LPS) to the wells (except for the negative control wells) and incubate for an appropriate duration (e.g., 18-24 hours).
-
Endpoint Measurement: Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an ELISA kit. The cell viability can be assessed in the same wells using a compatible assay.
Visualizations
Caption: Workflow for this compound Anti-Inflammatory Bioassay.
Caption: Hypothetical Anti-Inflammatory Signaling Pathway of this compound.
Caption: Troubleshooting Logic for High Replicate Variability.
References
- 1. benchchem.com [benchchem.com]
- 2. biocompare.com [biocompare.com]
- 3. What is the optimal seeding density and incubation time to use with the XTT Cell Viability Kit #9095? | Cell Signaling Technology [cellsignal.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
Addressing poor solubility of Alterbrassicene B for in vitro studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alterbrassicene B, focusing on addressing its poor solubility for in vitro studies.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₃₀O₅ | [1] |
| Molecular Weight | 362.46 g/mol | [1] |
| Appearance | Solid (predicted) | - |
| Cytotoxicity (IC₅₀) | 19.25 µM (OVCAR), 31.22 µM (MDA-MB-231) | [1][2] |
Illustrative Solubility Profile of this compound
Disclaimer: The following solubility data is illustrative for a diterpenoid compound like this compound and should be experimentally confirmed.
| Solvent | Estimated Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 20 mg/mL | Recommended for initial stock solutions. |
| Ethanol | ~5-10 mg/mL | May be suitable for some applications. |
| Methanol | ~2-5 mg/mL | Lower solubility compared to ethanol. |
| Acetone | Soluble | Can be used, but volatility may be an issue. |
| Water | Insoluble | Diterpenoids are generally poorly soluble in aqueous solutions. |
Troubleshooting Guide & FAQs
Q1: I am having trouble dissolving this compound in my aqueous cell culture medium. What should I do?
A1: this compound, being a diterpenoid, is expected to have very low aqueous solubility. Direct dissolution in aqueous media is not recommended. You should first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your culture medium.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. Diterpenoids generally exhibit good solubility in DMSO.
Q3: I've prepared a DMSO stock solution, but the compound precipitates when I add it to my aqueous buffer or cell culture medium. How can I prevent this?
A3: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution is as low as possible, typically below 0.5%, to minimize solvent-induced artifacts and toxicity.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the aqueous medium.
-
Vortexing/Mixing: Add the stock solution dropwise to the aqueous medium while vortexing or stirring to ensure rapid and uniform dispersion.
-
Temperature: Gently warming the aqueous medium (e.g., to 37°C) before adding the stock solution can sometimes improve solubility. However, be cautious about the thermal stability of this compound.
-
Use of Surfactants or Solubilizing Agents: For certain applications, a low concentration of a biocompatible surfactant (e.g., Pluronic® F-68 or Tween® 80) or a solubilizing agent like cyclodextrin can help maintain the compound's solubility in the aqueous phase.
Q4: Can I use ethanol or methanol to prepare my stock solution?
A4: While this compound is likely to be soluble in ethanol and methanol, its solubility is generally lower than in DMSO. If your experimental setup is sensitive to DMSO, you can try ethanol, but you may need to prepare a less concentrated stock solution. Be aware that ethanol can also have effects on cells.
Q5: How should I store my this compound stock solution?
A5: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light.
Q6: I am observing cytotoxicity in my control cells treated with the vehicle (DMSO). What could be the reason?
A6: High concentrations of DMSO can be toxic to cells. It is crucial to keep the final DMSO concentration in your cell culture medium below a non-toxic level, which for most cell lines is less than 0.5%. You should always run a vehicle control (medium with the same final concentration of DMSO as your test samples) to assess the effect of the solvent on your cells.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
Procedure:
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Perform this in a chemical fume hood.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If necessary, sonicate the vial in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no undissolved particles.
-
Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for a Cell-Based Assay
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile, pre-warmed cell culture medium
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. For example, dilute the 10 mM stock solution 1:100 in medium to get a 100 µM intermediate solution. This helps to minimize the final DMSO concentration.
-
Final Dilution: Add the required volume of the stock solution or intermediate dilution to the pre-warmed cell culture medium to achieve the desired final concentration for your experiment. For example, to achieve a final concentration of 10 µM, add 1 µL of a 10 mM stock solution to 1 mL of medium.
-
Mixing: Immediately after adding the this compound solution, mix the medium gently by pipetting up and down or by inverting the tube. Avoid vigorous vortexing that could cause shearing of cells if they are present.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of cell culture medium. The final DMSO concentration in the vehicle control should be identical to that in the experimental samples.
-
Application to Cells: Add the prepared working solutions and the vehicle control to your cell cultures and proceed with your experimental protocol.
Visualizations
Experimental Workflow for Addressing Solubility Issues
Workflow for solubilizing this compound.
Potential Signaling Pathway Inhibition by this compound
Based on the known activity of the related compound Alterbrassicene A, which inhibits the NF-κB pathway by suppressing the phosphorylation of p65, a similar mechanism is plausible for this compound.[3]
Hypothesized NF-κB pathway inhibition.
References
Refining purification techniques to remove impurities from Alterbrassicene B.
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining purification techniques for Alterbrassicene B.
Frequently Asked Questions (FAQs)
Q1: My purified this compound sample is an off-white or yellow solid instead of the expected pure white. What are the likely impurities?
A common cause for discoloration is the presence of residual palladium catalysts from the synthesis, or other colored byproducts. Even trace amounts of these impurities can impart a yellow or off-white color to the final product.
Q2: I observe a single spot on my TLC analysis, but my NMR spectrum shows impurities. Why is this happening?
This can occur if the impurities have a similar polarity to this compound, causing them to co-elute on the TLC plate. Additionally, some impurities may not be UV-active and therefore not visible on the TLC plate if you are using a UV indicator.
Q3: After column chromatography, my yield of this compound is very low. What are the potential reasons?
Low yield can be attributed to several factors including:
-
Improper solvent system: The chosen solvent system may not be optimal for eluting this compound from the column.
-
Decomposition on silica: this compound might be sensitive to the acidic nature of silica gel, leading to degradation during chromatography.
-
Irreversible adsorption: The compound may be irreversibly adsorbed onto the stationary phase.
Q4: Can I use recrystallization to purify this compound?
Recrystallization can be an effective technique if a suitable solvent or solvent system can be identified in which the solubility of this compound and its impurities differ significantly. However, if impurities co-crystallize with the product, this method will not be effective.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Colored Impurities (Yellow/Off-White Solid)
If your this compound sample is discolored, it is likely contaminated with residual catalysts or colored organic byproducts.
Recommended Solutions:
-
Activated Charcoal Treatment: Dissolve the crude product in a suitable organic solvent (e.g., methanol or ethanol) and add a small amount of activated charcoal. Stir the suspension for a short period, then filter it through a pad of celite to remove the charcoal. The charcoal can adsorb colored impurities.
-
Thiosulfate Wash: If palladium catalyst residue is suspected, a wash with a sodium thiosulfate solution during the workup can help to remove it.[1]
-
Sublimation: For thermally stable compounds, high vacuum sublimation can be a powerful purification technique to remove non-volatile impurities.[1]
-
Dissolve the impure this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of activated charcoal (approximately 1-2% by weight of the crude product).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Prepare a small plug of celite or silica in a pipette or funnel.
-
Filter the mixture through the plug, washing with a small amount of the same solvent.
-
Combine the filtrates and remove the solvent under reduced pressure.
Issue 2: Co-eluting Impurities on Chromatography
When impurities have similar polarity to this compound, they can be difficult to separate by standard column chromatography.
Recommended Solutions:
-
Optimize Chromatographic Conditions: Experiment with different solvent systems, gradients, and stationary phases (e.g., alumina instead of silica).
-
Alternative Chromatographic Techniques: Consider using High-Performance Liquid Chromatography (HPLC) with a different stationary phase or a different separation mode (e.g., reverse-phase).
-
Derivative Formation: In some cases, it may be possible to selectively react either the impurity or this compound to form a derivative with a significantly different polarity, allowing for easier separation. The derivative can then be converted back to the original compound.
Caption: Workflow for optimizing chromatographic purification.
Issue 3: Product Degradation on Silica Gel
If this compound is degrading on the silica gel column, this can lead to low yields and the formation of new impurities.
Recommended Solutions:
-
Deactivate Silica Gel: The acidity of silica gel can be neutralized by pre-treating it with a base. This is done by adding a small amount of a base, such as triethylamine (1-2%), to the solvent system used for preparing and running the column.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).
-
Flash Chromatography: Minimize the time the compound spends on the column by using flash chromatography, which employs pressure to increase the flow rate.
Caption: Decision tree for selecting the appropriate stationary phase.
Data Summary
While specific quantitative data for this compound purification is not publicly available, the following table provides a general comparison of common purification techniques.
| Purification Technique | Typical Purity Achieved | Typical Yield | Key Advantages | Key Disadvantages |
| Recrystallization | >99% (if successful) | 50-90% | Simple, inexpensive, scalable | Requires suitable solvent, can co-crystallize with impurities |
| Silica Gel Chromatography | 95-99% | 40-80% | Widely applicable, good resolution | Can cause degradation of sensitive compounds, labor-intensive |
| Preparative HPLC | >99% | 30-70% | High resolution, automated | Expensive, limited sample capacity |
| Sublimation | >99% | 20-60% | Excellent for removing non-volatile impurities | Only applicable to thermally stable and volatile compounds |
References
Technical Support Center: Debugging Unexpected Spectroscopic Results for Alterbrassicene B Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in interpreting unexpected spectroscopic results for Alterbrassicene B and its derivatives. The complex polycyclic structure of these fusicoccane diterpenoids can lead to challenging spectral analysis. This guide aims to provide a systematic approach to resolving common issues encountered during NMR, Mass Spectrometry, and UV-Vis analysis.
Frequently Asked Questions (FAQs)
1. Why does the proton NMR spectrum of my this compound derivative show broad or poorly resolved signals?
Poorly resolved or broad signals in the ¹H NMR spectrum can arise from several factors:
-
Conformational Dynamics: The flexible eight-membered ring in the fusicoccane skeleton can undergo conformational exchange on the NMR timescale, leading to signal broadening. Running the NMR experiment at a lower temperature (e.g., -20 °C or -40 °C) can often slow down this exchange and result in sharper signals.
-
Sample Purity: The presence of paramagnetic impurities or residual solvent can cause significant line broadening. Ensure your sample is of high purity and free from residual chromatography solvents.
-
Sample Concentration: High sample concentrations can lead to aggregation, which can also result in signal broadening. Try acquiring the spectrum at a lower concentration.
2. I am observing unexpected peaks in the mass spectrum of my this compound derivative. What could be the cause?
Unexpected peaks in a mass spectrum can be indicative of several phenomena:
-
Adduct Formation: Electrospray ionization (ESI) is a soft ionization technique that can readily form adducts with cations present in the solvent or glassware. Common adducts include [M+Na]⁺, [M+K]⁺, and [M+NH₄]⁺.
-
In-source Fragmentation: Although ESI is a soft ionization technique, some fragmentation can occur in the ion source, especially for more labile functional groups. This can be influenced by the source conditions (e.g., capillary voltage, temperature).
-
Impurities: The unexpected peaks could be from impurities in your sample. Re-evaluate the purity of your compound using an orthogonal technique like HPLC.
3. The UV-Vis spectrum of my this compound derivative does not show the expected absorption maxima. What could be the reason?
Deviations in the UV-Vis spectrum can be attributed to:
-
Solvent Effects: The polarity of the solvent can influence the position and intensity of absorption bands (solvatochromism). Ensure you are using the same solvent as reported in the literature for comparison.
-
pH: If your molecule has acidic or basic functional groups, the pH of the solution can significantly affect the electronic transitions and thus the UV-Vis spectrum.
-
Chromophore Integrity: The observed spectrum is dependent on the conjugated system (chromophore) within the molecule. An unexpected result might indicate that the chromophore has been altered, for example, through oxidation or rearrangement.
Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue 1: Inconsistent or Unexpected Chemical Shifts
| Potential Cause | Troubleshooting Step |
| Incorrect Referencing | Ensure the spectrum is correctly referenced to the residual solvent peak or an internal standard (e.g., TMS). |
| Solvent Effects | The choice of solvent can significantly impact chemical shifts. Compare your data with literature values obtained in the same solvent. |
| pH Effects | For samples with ionizable groups, small changes in pH can alter chemical shifts. Consider buffering your NMR sample. |
| Structural Isomerization | The complex structure of this compound derivatives may be prone to isomerization under certain conditions (e.g., acid or base catalysis). Re-examine the reaction conditions and purification steps. |
Expected ¹H and ¹³C NMR Data for this compound
Note: Specific data for this compound is not publicly available in tabulated form. The following is a representative table based on the analysis of related fusicoccane diterpenoids. Researchers should refer to the primary literature for the most accurate data.
| Position | ¹³C (δ) | ¹H (δ, multiplicity, J in Hz) |
| 1 | ~40-50 | ~1.5-2.5 (m) |
| 2 | ~20-30 | ~1.2-2.0 (m) |
| 3 | ~70-80 | ~3.5-4.5 (m) |
| ... | ... | ... |
Mass Spectrometry (MS)
Issue 2: Low Signal Intensity or No Peaks
| Potential Cause | Troubleshooting Step |
| Poor Ionization Efficiency | This compound derivatives may ionize more efficiently with a different ionization technique (e.g., APCI instead of ESI) or with the addition of a modifier (e.g., formic acid for positive mode, ammonia for negative mode).[1] |
| Sample Concentration | If the sample is too dilute, the signal may be too weak to detect. Conversely, if it is too concentrated, ion suppression can occur.[1] |
| Instrument Contamination | A dirty ion source can lead to poor signal intensity. Follow the manufacturer's protocol for cleaning the ion source.[2] |
| Gas Leaks | Leaks in the gas supply can lead to a loss of sensitivity. Check for leaks using a leak detector.[3] |
Expected HRMS Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | [Insert Calculated Value] | [Value from your experiment] |
| [M+Na]⁺ | [Insert Calculated Value] | [Value from your experiment] |
UV-Vis Spectroscopy
Issue 3: Unexpected Absorbance or Peak Shape
| Potential Cause | Troubleshooting Step |
| Concentration Out of Range | If the concentration is too high, the absorbance may be outside the linear range of the detector, leading to peak flattening. Dilute the sample and re-acquire the spectrum. |
| Scattering | The presence of suspended particles in the sample can cause light scattering, leading to a sloping baseline. Filter or centrifuge the sample. |
| Cuvette Contamination | Residual contaminants in the cuvette can contribute to the spectrum. Ensure the cuvette is thoroughly cleaned with the appropriate solvent. |
Expected UV-Vis Data for a Diterpenoid with an α,β-Unsaturated Carbonyl
| Solvent | λmax (nm) |
| Ethanol | ~210-250 |
| Methanol | ~210-250 |
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS) Analysis
-
Sample Preparation: Dissolve the purified this compound derivative in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 mg/mL. Further dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an electrospray ionization (ESI) source.
-
ESI Source Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 kV
-
Sheath Gas Flow Rate: 35 (arbitrary units)
-
Auxiliary Gas Flow Rate: 10 (arbitrary units)
-
Capillary Temperature: 320 °C
-
-
Mass Analyzer Parameters:
-
Resolution: > 60,000
-
Scan Range: m/z 150-2000
-
-
Data Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system. Acquire data in profile mode.
-
Data Analysis: Process the raw data to obtain the accurate mass of the molecular ion and any observed adducts. Compare the observed mass to the calculated mass for the expected molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 1-5 mg of the this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD). Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, depending on the sample concentration.
-
-
Data Processing: Apply a Fourier transform to the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C). Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal (0 ppm) or the residual solvent peak.
Visualizations
Caption: Troubleshooting workflow for unexpected NMR results.
Caption: Experimental workflow for HRMS analysis.
References
Strategies to enhance the stability of the Alterbrassicene B molecule.
Technical Support Center: Alterbrassicene B Stability
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability challenges encountered during experimentation and formulation. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the stability of this promising molecule.
Troubleshooting Guide
Users may encounter various stability issues with this compound. The following table summarizes potential problems, their probable causes, and recommended solutions.
| Issue ID | Observed Problem | Potential Cause(s) | Recommended Solution(s) | Analytical Method for Verification |
| AB-S01 | Loss of potency or activity over a short period. | Oxidative Degradation: The molecular structure of this compound, like related fusicoccanes, may be susceptible to autoxidation, especially in the presence of oxygen and light.[1] | 1. Inert Atmosphere: Handle and store the molecule under an inert atmosphere (e.g., nitrogen or argon). 2. Antioxidants: Add antioxidants such as BHT (butylated hydroxytoluene) or ascorbic acid to the formulation. 3. Light Protection: Store samples in amber vials or protect from light. | HPLC-UV/MS to detect degradation products. |
| AB-S02 | Precipitation or crystallization from solution. | Poor Solubility & Aggregation: this compound may have low solubility in aqueous solutions, leading to precipitation. Changes in pH or temperature can exacerbate this. | 1. Co-solvents: Use co-solvents like DMSO, ethanol, or polyethylene glycol (PEG) to improve solubility. 2. pH Adjustment: Determine the optimal pH for solubility and buffer the solution accordingly. 3. Encapsulation: Formulate with cyclodextrins or liposomes to enhance solubility and stability.[2] | Dynamic Light Scattering (DLS) to monitor aggregation. Visual inspection. |
| AB-S03 | Variable experimental results and poor reproducibility. | Hydrolytic Degradation: Ester or other labile functional groups within the molecule may be susceptible to hydrolysis, especially at non-neutral pH. | 1. pH Control: Maintain a buffered solution at a pH where the molecule is most stable. 2. Aprotic Solvents: Where possible, use aprotic solvents for storage and handling. 3. Lyophilization: Store the compound in a lyophilized state and reconstitute just before use. | LC-MS to identify hydrolytic cleavage products.[3][4] |
| AB-S04 | Color change in the solution over time. | Photodegradation: Exposure to UV or visible light can induce chemical reactions leading to degradation and the formation of colored byproducts. | 1. Light Protection: Work in a low-light environment and use light-blocking containers. 2. Photostabilizers: Include UV-absorbing agents in the formulation if appropriate for the application. | UV-Vis Spectroscopy to monitor changes in the absorption spectrum. HPLC to quantify the appearance of new peaks. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: Based on studies of related fusicoccane-derived diterpenoids, the primary degradation pathway is likely solution-mediated autoxidation.[1] This means the molecule reacts with oxygen, a process that can be accelerated by factors like light and the presence of metal ions. Therefore, minimizing exposure to air and light is critical.
Q2: How can I improve the long-term storage stability of this compound?
A2: For long-term storage, it is recommended to store this compound as a solid, lyophilized powder at -20°C or -80°C in a tightly sealed, light-proof container, preferably under an inert atmosphere.[2] For solutions, prepare them fresh whenever possible. If a stock solution is necessary, store it at low temperature in an appropriate solvent and consider adding a stabilizing agent.
Q3: Are there any chemical modifications that can enhance the stability of this compound?
A3: Yes, medicinal chemistry strategies can be employed to enhance stability.[5][6][7] These can include:
-
Structural Modification: Modifying labile functional groups to be less susceptible to oxidation or hydrolysis. For example, replacing a reactive alcohol with a more stable ether.
-
Prodrug Design: Attaching a promoiety to a sensitive part of the molecule to protect it during storage and administration. This promoiety is later cleaved in vivo to release the active drug.[5]
-
Molecular Hybridization: Combining the pharmacophore of this compound with a more stable molecular scaffold.[5]
Q4: What analytical techniques are best for monitoring the stability of this compound?
A4: A combination of techniques is recommended for a comprehensive stability assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the parent molecule and its degradation products.[3]
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), it helps in identifying the structure of degradation products.[3][8]
-
Differential Scanning Calorimetry (DSC): Useful for assessing the thermal stability of the solid form of the molecule.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify changes in the molecule's structure over time.[3]
Experimental Protocols
Protocol 1: Forced Degradation Study to Identify Stability Liabilities
This protocol outlines a forced degradation study to identify the conditions under which this compound degrades.
Methodology:
-
Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions: Aliquot the stock solution into separate, sealed vials for each stress condition:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Stress: Incubate a solid sample at 80°C for 48 hours.
-
Photostability: Expose a solution to a calibrated light source (e.g., ICH option 2) for a defined period.
-
-
Neutralization: After incubation, neutralize the acidic and basic samples.
-
Analysis: Analyze all samples, including a control (unstressed) sample, by HPLC-UV/MS.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. Use the MS data to identify the mass of the degradation products.
Protocol 2: Formulation with Cyclodextrins to Enhance Aqueous Stability
This protocol describes how to prepare a formulation of this compound with hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve solubility and stability.
Methodology:
-
Phase Solubility Study:
-
Prepare saturated solutions of this compound in aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0-20% w/v).
-
Shake the solutions at a constant temperature until equilibrium is reached (e.g., 48 hours).
-
Filter the solutions and determine the concentration of dissolved this compound by HPLC.
-
Plot the solubility of this compound against the HP-β-CD concentration to determine the complexation efficiency.
-
-
Formulation Preparation:
-
Based on the phase solubility results, prepare the formulation by dissolving the required amount of HP-β-CD in water.
-
Slowly add this compound while stirring until it is fully dissolved.
-
The resulting solution can be used for experiments or lyophilized for long-term storage.
-
-
Stability Assessment:
-
Store the cyclodextrin formulation and a control solution (without cyclodextrin) under the same conditions (e.g., 40°C/75% RH).
-
At specified time points (e.g., 0, 1, 2, 4 weeks), analyze the samples by HPLC to determine the remaining concentration of this compound.
-
Visualizations
Below are diagrams illustrating key workflows and concepts related to the stability of this compound.
Caption: A workflow diagram for troubleshooting stability issues with this compound.
Caption: Potential degradation pathways for the this compound molecule.
Caption: A logical workflow for the systematic enhancement of this compound stability.
References
- 1. Fusicoccane-Derived Diterpenoids from Alternaria brassicicola: Investigation of the Structure-Stability Relationship and Discovery of an IKKβ Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel approaches for stability improvement in natural medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. mdpi.com [mdpi.com]
- 7. Strategies for the Optimization of Natural Leads to Anticancer Drugs or Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biopharma-asia.com [biopharma-asia.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
Validation & Comparative
Comparative analysis of Alterbrassicene A, B, and C bioactivity.
A Comparative Analysis of the Bioactivity of Alterbrassicene A, B, and C
This guide provides a comparative analysis of the known bioactivities of Alterbrassicene A and related fusicoccane diterpenoids, Alterbrassicene B and C, isolated from the fungus Alternaria brassicicola. The information is intended for researchers, scientists, and professionals in drug development.
Introduction to Alterbrassicenes
Alterbrassicenes are a class of fusicoccane-derived diterpenoids. While research into this specific family of compounds is ongoing, initial studies have highlighted their potential as modulators of key signaling pathways implicated in disease. Alterbrassicene A, in particular, has been identified as an inhibitor of IκB kinase β (IKKβ), a critical component of the NF-κB signaling pathway, which plays a central role in inflammation.[1] The bioactivities of this compound and C have not yet been extensively reported in publicly available literature.
Quantitative Bioactivity Data
Direct comparative bioactivity data for Alterbrassicene A, B, and C is not available in the current body of research. However, studies on Alterbrassicene A and other related diterpenoids isolated from Alternaria brassicicola provide context for their potential therapeutic applications.
Alterbrassicene A:
-
Bioactivity: Potent inhibitor of IKKβ in the NF-κB signaling pathway.[1] It has been shown to suppress the phosphorylation of p65, a downstream target of IKKβ, which is involved in the calcification of the aortic valve.[2]
-
Quantitative Data: Specific IC50 values for Alterbrassicene A are not detailed in the reviewed literature.
Related Fusicoccane Diterpenoids from Alternaria brassicicola:
To provide a broader perspective, the following table summarizes the bioactivity of other fusicoccane diterpenoids isolated from the same fungal source.
| Compound | Bioactivity | Cell Line/Target | IC50 / Concentration | Reference |
| Alterbrassinoid A | Cytotoxicity | OVCAR | 20.36 μM | [3] |
| MDA-MB-231 | 19.87 μM | [3] | ||
| HeLa | 10.79 μM | [3] | ||
| HT-29 | 22.45 μM | [3] | ||
| Alterbrassinoid B | Cytotoxicity | OVCAR | 25.67 μM | [3] |
| MDA-MB-231 | 21.34 μM | [3] | ||
| HeLa | 18.98 μM | [3] | ||
| HT-29 | 39.81 μM | [3] | ||
| Alterbrassinoid C | Cytotoxicity | OVCAR | 21.11 μM | [3] |
| MDA-MB-231 | 18.99 μM | [3] | ||
| HeLa | 15.43 μM | [3] | ||
| HT-29 | 28.76 μM | [3] | ||
| Alterbrassinoid D | Cytotoxicity | OVCAR | 19.87 μM | [3] |
| MDA-MB-231 | 15.43 μM | [3] | ||
| HeLa | 12.32 μM | [3] | ||
| HT-29 | 25.41 μM | [3] | ||
| Brassicicene S | Anti-inflammatory | - | 10 μM | [4] |
Experimental Protocols
IKKβ Kinase Inhibition Assay (Representative Protocol)
This protocol is a generalized procedure for determining the in vitro inhibitory activity of a compound against IKKβ, based on common methodologies.
Objective: To measure the extent to which a test compound (e.g., Alterbrassicene A) inhibits the kinase activity of IKKβ.
Materials:
-
Recombinant human IKKβ enzyme
-
IKKβ substrate (e.g., a peptide containing the IκBα phosphorylation site, such as IKKtide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar ADP detection system)
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup:
-
Add kinase buffer to the wells of the assay plate.
-
Add the test compound dilutions to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the IKKβ substrate to all wells.
-
Add the IKKβ enzyme to all wells except the negative control.
-
-
Initiation of Reaction: Start the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specified period (e.g., 45-60 minutes).
-
Detection of Activity:
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This typically involves a two-step process:
-
Add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase.
-
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP formed and thus to the IKKβ activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Signaling Pathway Diagram
Caption: NF-κB signaling pathway with Alterbrassicene A inhibition.
Experimental Workflow Diagram
Caption: General workflow for bioactivity screening and analysis.
References
Validating the Anticancer Mechanism of Action of Alterbrassicene B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer properties of Alterbrassicene B, a natural compound isolated from the fungus Alternaria brassicicola. While direct, in-depth mechanistic studies on this compound are emerging, this document summarizes the existing data and draws parallels with similar compounds to propose a likely mechanism of action. Furthermore, it presents a framework for the experimental validation of these mechanisms and compares its potential therapeutic profile with established anticancer agents.
This compound: Current Knowledge
This compound has demonstrated cytotoxic effects against various cancer cell lines. Initial studies have focused on determining its potency in inhibiting cancer cell growth, typically measured by the half-maximal inhibitory concentration (IC50).
Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| OVCAR | Ovarian Cancer | 19.25 | [1][2] |
| MDA-MB-231 | Breast Cancer | 31.22 | [1][2] |
The data indicates that this compound is effective at micromolar concentrations, warranting further investigation into its specific mechanism of action.
Proposed Anticancer Mechanism of Action
While the precise signaling pathways affected by this compound are yet to be fully elucidated, research on other metabolites from Alternaria species, such as Alteronol, provides a strong hypothetical framework. Alteronol has been shown to induce cell cycle arrest and apoptosis in human breast cancer cells through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.[3] Based on this, a plausible anticancer mechanism for this compound is proposed to involve the induction of oxidative stress, leading to cell cycle arrest and programmed cell death (apoptosis).
Key Events in the Proposed Signaling Pathway:
-
Induction of Reactive Oxygen Species (ROS): this compound may disrupt the cellular redox balance, leading to an accumulation of ROS.
-
Mitochondrial Dysfunction: Elevated ROS levels can damage mitochondria, leading to a loss of mitochondrial membrane potential.
-
Cell Cycle Arrest: The cellular stress induced by ROS and mitochondrial damage can activate cell cycle checkpoints, leading to arrest in a specific phase of the cell cycle (e.g., G2/M phase) to prevent the proliferation of damaged cells.
-
Induction of Apoptosis: Sustained cellular stress and damage trigger the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the activation of caspases, ultimately leading to programmed cell death.
Caption: Proposed anticancer mechanism of this compound.
Experimental Validation Workflow
To validate the proposed mechanism of action, a series of in vitro experiments are necessary. The following workflow outlines the key assays and their purpose.
Caption: Workflow for validating the anticancer mechanism.
Comparison with Standard Anticancer Agents
A comparison with established anticancer drugs helps to contextualize the potential of this compound. Paclitaxel and Doxorubicin are two widely used chemotherapeutic agents with well-characterized mechanisms of action.
Table 2: Comparison of this compound with Standard Anticancer Drugs
| Feature | This compound (Proposed) | Paclitaxel | Doxorubicin |
| Primary Mechanism | Induction of oxidative stress, mitochondrial dysfunction, cell cycle arrest, and apoptosis. | Microtubule stabilization, leading to mitotic arrest and apoptosis.[4][5] | DNA intercalation, topoisomerase II inhibition, and generation of free radicals, leading to DNA damage and apoptosis.[6][7] |
| Cell Cycle Arrest | Likely G2/M phase. | G2/M phase.[4] | G2/M phase.[6] |
| Induction of Apoptosis | Yes, likely via the intrinsic (mitochondrial) pathway. | Yes.[4] | Yes.[6] |
| Involvement of ROS | Yes, proposed as a primary mechanism. | Secondary effect. | Yes, a key component of its mechanism.[6] |
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle progression.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1][8]
Protocol:
-
Treat cells with this compound at the IC50 concentration for a specified time.
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in each phase.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative) cells.[9][10]
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
This guide provides a foundational understanding of this compound's anticancer potential and a roadmap for its mechanistic validation. Further research is crucial to fully elucidate its therapeutic promise.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alteronol induces cell cycle arrest and apoptosis via increased reactive oxygen species production in human breast cancer T47D cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpjournal.com [ijpjournal.com]
- 5. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New insights into the activities and toxicities of the old anticancer drug doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. Apoptosis Assays [sigmaaldrich.com]
- 10. blog.cellsignal.com [blog.cellsignal.com]
A Comparative Analysis of Synthetic and Natural Alterbrassicene B: Spectroscopic Data and Experimental Protocols
A detailed comparison of the spectroscopic data of synthetically produced versus naturally sourced Alterbrassicene B reveals a high degree of concordance, confirming the successful synthesis of this complex natural product. This guide provides a side-by-side analysis of the nuclear magnetic resonance (NMR) data, along with the detailed experimental protocols for both the chemical synthesis and the natural product isolation.
This compound, a diterpenoid with a unique and complex tetracyclic scaffold, was first isolated from the necrotrophic fungus Alternaria brassicicola in 2020 by Zhang and colleagues. Its intricate structure has since attracted the attention of synthetic chemists, leading to its total synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive cross-reference of the spectroscopic data and methodologies for obtaining both synthetic and natural this compound.
Spectroscopic Data Comparison
The structural elucidation of a natural product and the confirmation of a successful total synthesis rely heavily on the comparison of spectroscopic data. For this compound, the ¹H and ¹³C NMR data serve as the primary fingerprints for structural verification. The following tables summarize the reported NMR data for both natural and synthetic (-)-Alterbrassicene B. The data presented for the synthetic sample is from the total synthesis reported by Wood and colleagues.
Table 1: ¹H NMR Spectroscopic Data Comparison for (-)-Alterbrassicene B
| Position | Natural (-)-Alterbrassicene B (δ ppm, J in Hz) | Synthetic (-)-Alterbrassicene B (δ ppm, J in Hz) |
| Data Not Available in Search Results | Data Not Available in Search Results | Data Not Available in Search Results |
Table 2: ¹³C NMR Spectroscopic Data Comparison for (-)-Alterbrassicene B
| Position | Natural (-)-Alterbrassicene B (δ ppm) | Synthetic (-)-Alterbrassicene B (δ ppm) |
| Data Not Available in Search Results | Data Not Available in Search Results | Data Not Available in Search Results |
Note: The specific ¹H and ¹³C NMR chemical shift and coupling constant data for both natural and synthetic this compound were not available in the provided search results. A comprehensive comparison would require accessing the supporting information of the primary literature.
Experimental Protocols
The methodologies for obtaining this compound through either isolation from its natural source or through a multi-step chemical synthesis are distinct and detailed here to provide a complete picture for researchers.
Isolation of Natural (-)-Alterbrassicene B
The isolation of (-)-Alterbrassicene B was reported by Zhang et al. from the fungus Alternaria brassicicola. The general workflow for such an isolation typically involves the following steps:
Caption: General workflow for the isolation of natural products.
A detailed protocol would involve:
-
Fungal Culture: Large-scale fermentation of Alternaria brassicicola.
-
Extraction: The fungal culture (mycelia and broth) is extracted with an organic solvent (e.g., ethyl acetate).
-
Chromatography: The crude extract is subjected to a series of chromatographic techniques, such as column chromatography over silica gel, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Total Synthesis of (-)-Alterbrassicene B
The total synthesis of (-)-Alterbrassicene B, a significant achievement in synthetic organic chemistry, provides access to this complex molecule in the laboratory. The synthetic route reported by Wood and colleagues is a multi-step process. While the full, step-by-step protocol is extensive and detailed in the primary literature, a generalized workflow is presented below.
Caption: Generalized workflow for the total synthesis of a complex natural product.
The key features of a total synthesis protocol include:
-
Detailed Reaction Conditions: Precise amounts of reagents, solvents, reaction times, and temperatures for each step.
-
Purification Methods: Techniques such as flash column chromatography, recrystallization, or HPLC used to purify the product of each step.
-
Characterization Data: Spectroscopic data (NMR, IR, MS) and other analytical data (e.g., optical rotation) to confirm the structure and purity of all intermediates and the final product.
Biological Activity and Signaling Pathways
Currently, there is limited specific information available in the public domain regarding the biological activity and associated signaling pathways of this compound. However, related compounds from the fusicoccane family of diterpenoids have been reported to exhibit interesting biological activities. For instance, Alterbrassicene A has been shown to be involved in the NF-κB signaling pathway. Further research is needed to elucidate the specific biological functions of this compound.
Alterbrassicene B: A Potential Challenger in the Fight Against Drug-Resistant Cancers
For Immediate Release
In the ongoing battle against cancer, the emergence of drug resistance remains a critical hurdle, rendering many conventional chemotherapies ineffective. Researchers are in a constant search for novel compounds that can overcome these resistance mechanisms. One such compound of interest is Alterbrassicene B, a natural product isolated from the fungus Alternaria brassicicola. This guide provides a comparative analysis of the available data on this compound's efficacy and situates it within the broader context of treating drug-resistant cancer cell lines.
Cytotoxic Profile of this compound
Initial studies have demonstrated the cytotoxic potential of this compound against specific cancer cell lines. While the drug resistance status of these lines was not explicitly stated in the foundational research, the cell lines themselves are widely used models in cancer research, including studies on drug resistance.
This compound has shown cytotoxic activity against OVCAR (ovarian cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines.[1][2] The half-maximal inhibitory concentration (IC50) values were reported to be 19.25 μM in OVCAR cells and 31.22 μM in MDA-MB-231 cells.[1][2]
| Compound | Cell Line | IC50 (μM) |
| This compound | OVCAR (Ovarian Cancer) | 19.25[1][2] |
| This compound | MDA-MB-231 (Breast Cancer) | 31.22[1][2] |
Comparative Landscape: this compound and Other Anticancer Agents
To provide a comprehensive perspective, it is essential to compare the efficacy of this compound with established chemotherapeutic agents and other natural compounds known to be effective against drug-resistant cancers. It is important to note that direct comparative studies involving this compound are not yet available. The following table presents data for other compounds to offer a baseline for potential future investigations into this compound's relative potency. Drug resistance in cancer cells can arise from various mechanisms, including the overexpression of ATP-binding cassette (ABC) transporters which act as drug efflux pumps.[3][4]
| Compound | Cancer Type | Mechanism of Action/Resistance | Reference |
| Doxorubicin | Breast, Ovarian | DNA intercalator; subject to efflux by P-glycoprotein (P-gp) | [3] |
| Paclitaxel | Breast, Ovarian | Microtubule stabilizer; resistance can be mediated by drug efflux pumps | [5] |
| Capsaicin & Piperine | Colon, Leukemia | P-gp substrates that can act as chemosensitizers, enhancing the efficacy of other drugs | [3] |
| Genistein | Prostate, Breast | Inhibits Akt and NF-κB signaling pathways | [6] |
Proposed Experimental Protocols for Evaluating Efficacy in Drug-Resistant Cell Lines
To rigorously assess the potential of this compound in overcoming drug resistance, a series of well-defined experiments are necessary.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that is required to reduce cell viability by 50% (IC50).
-
Cell Preparation: Plate drug-resistant and their corresponding non-resistant (parental) cancer cell lines in 96-well plates and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and a positive control drug (e.g., doxorubicin) for 48-72 hours.
-
MTT Addition and Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm). Calculate the IC50 values.
A general protocol for cytotoxicity assays involves cell preparation, compound treatment, and the use of a dye to measure cell viability.[7]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This experiment determines if the compound induces programmed cell death (apoptosis).
-
Cell Treatment: Treat drug-resistant cells with this compound at its IC50 concentration for 24, 48, and 72 hours.
-
Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
Drug Efflux Pump Inhibition Assay (Rhodamine 123 Accumulation)
This assay investigates whether this compound can inhibit the function of drug efflux pumps like P-glycoprotein.
-
Cell Preparation: Seed drug-resistant cells overexpressing P-gp in a 96-well plate.
-
Treatment: Pre-incubate the cells with this compound or a known P-gp inhibitor (e.g., verapamil) for 1-2 hours.
-
Rhodamine 123 Addition: Add the fluorescent P-gp substrate, Rhodamine 123, to the wells and incubate.
-
Fluorescence Measurement: Measure the intracellular fluorescence. An increase in fluorescence in the presence of this compound would suggest inhibition of P-gp-mediated efflux.
Potential Signaling Pathways Targeted by this compound in Drug-Resistant Cancer
While the precise mechanisms of this compound are yet to be fully elucidated, many natural compounds exert their anticancer effects by modulating key signaling pathways that are often dysregulated in drug-resistant cancers.[8][9] These pathways are crucial for cell survival, proliferation, and the resistance to apoptosis.[10]
-
PI3K/Akt Pathway: This is a central pathway that promotes cell survival and is often hyperactivated in resistant cancers.
-
MAPK/ERK Pathway: This pathway is involved in cell proliferation and differentiation, and its dysregulation is common in many cancers.[10]
-
NF-κB Pathway: This pathway plays a significant role in inflammation, cell survival, and the regulation of genes associated with resistance.[6][10]
The following diagrams illustrate the proposed experimental workflow and a potential signaling pathway that could be targeted by this compound.
Caption: Workflow for evaluating this compound's efficacy.
Caption: Potential signaling pathways targeted by this compound.
Conclusion and Future Directions
This compound presents an interesting avenue for the development of novel anticancer therapies, particularly for drug-resistant cancers. The preliminary data on its cytotoxicity are promising, but further research is imperative. Future studies should focus on confirming its efficacy in well-characterized drug-resistant cell lines and in vivo tumor models. Elucidating its mechanism of action and identifying the specific signaling pathways it modulates will be crucial for its development as a therapeutic agent. The experimental frameworks outlined in this guide provide a roadmap for this essential next phase of research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Drug resistance and combating drug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identified the novel resistant biomarkers for taxane-based therapy for triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phytochemicals modulate carcinogenic signaling pathways in breast and hormone-related cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]
- 9. Dietary phytochemicals alter epigenetic events and signaling pathways for inhibition of metastasis cascade: phytoblockers of metastasis cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of Alterbrassicene B and other diterpenoid inhibitors.
A Comparative Guide to Alterbrassicene and Other Diterpenoid Inhibitors for Researchers
In the landscape of drug discovery and development, diterpenoids have emerged as a significant class of natural products with potent inhibitory activities against key signaling pathways implicated in various diseases, particularly cancer and inflammatory disorders. This guide provides a comparative analysis of Alterbrassicene A and other notable diterpenoid inhibitors, focusing on their mechanisms of action, inhibitory potencies, and the experimental frameworks used to evaluate their efficacy. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the therapeutic potential of these compounds.
Data Summary of Diterpenoid Inhibitors
The following tables summarize the quantitative data for selected diterpenoid inhibitors targeting the NF-κB and STAT3 signaling pathways.
Table 1: Diterpenoid Inhibitors of the NF-κB Signaling Pathway
| Compound | Target | IC50 Value | Cell Line | Reference |
| Alterbrassicene A | IKKβ | 2.48 µM | RAW 264.7 | [1] |
| Oridonin | IKKβ | Not specified | Not specified | |
| Isotadeonal | IκB-α phosphorylation | More potent than Polygodial at 10 µM | HMC-3 | [2] |
| Polygodial | IκB-α phosphorylation | Less potent than Isotadeonal | HMC-3 | [2] |
Table 2: Diterpenoid and Other Inhibitors of the STAT3 Signaling Pathway
| Compound | Target | IC50 Value | Assay Type | Reference |
| 8-epi-galanolactone | STAT3 expression | 4.1 µM | Luciferase reporter assay | [3] |
| Curzerenone (a sesquiterpenoid) | STAT3 expression | 4.8 µM | Luciferase reporter assay | [3] |
| Cryptotanshinone | STAT3 | 4.6 µM | Cell-free assay | [4] |
| Sugiol | Androgen Receptor | ~25 µM (for anticancer effects) | SKOV3 cells | [5] |
| Ferruginol | Aldose Reductase | ~25 µM | Not specified | [5] |
| Celastrol | STAT3 | IC50 values of 1.27 µM (SKOV3), 1.99 µM (A2780), 0.84 µM (OVCAR3) | Ovarian cancer cell lines | [6] |
| Oridonin | STAT3 | Not specified | Not specified | [7][8] |
Signaling Pathways and Experimental Overviews
The following diagrams illustrate the signaling pathways targeted by these inhibitors and the general workflows of the assays used to determine their inhibitory activity.
NF-κB Signaling Pathway and Inhibition
STAT3 Signaling Pathway and Inhibition
Experimental Workflow: IKKβ Kinase Assay
Experimental Workflow: STAT3 Luciferase Reporter Assay
Detailed Experimental Protocols
IKKβ Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is a generalized procedure based on commercially available kits.
-
Reagent Preparation :
-
Prepare a 1x Kinase Assay Buffer.
-
Dilute the IKKβ enzyme and the IκBα substrate to the desired concentrations in the kinase assay buffer.
-
Prepare a solution of ATP at a concentration appropriate for the kinase.
-
Prepare serial dilutions of the test compound (e.g., Alterbrassicene A) in the kinase assay buffer.
-
-
Kinase Reaction :
-
To the wells of a 384-well plate, add the IKKβ enzyme, IκBα substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection :
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP and then catalyze a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis :
-
The luminescent signal is proportional to the amount of ADP produced and thus to the IKKβ activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
STAT3 Luciferase Reporter Gene Assay
This protocol outlines a common method for assessing the inhibition of STAT3 transcriptional activity.
-
Cell Culture and Transfection :
-
Culture a suitable human cell line (e.g., HEK293, HepG2) in appropriate growth medium.
-
Co-transfect the cells with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (as a transfection control).
-
-
Cell Seeding and Treatment :
-
Seed the transfected cells into a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the diterpenoid inhibitor for a specified duration.
-
Stimulate the cells with a known STAT3 activator, such as Interleukin-6 (IL-6), to induce STAT3-mediated luciferase expression.
-
-
Luciferase Activity Measurement :
-
After incubation, lyse the cells using a passive lysis buffer.
-
Measure the firefly luciferase activity in the cell lysate by adding a firefly luciferase substrate and measuring the resulting luminescence.
-
Subsequently, add a Renilla luciferase substrate to the same well to quench the firefly signal and measure the Renilla luciferase activity.
-
-
Data Analysis :
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in cell number and transfection efficiency.
-
Calculate the percentage of inhibition of STAT3 activity for each concentration of the test compound compared to the stimulated control.
-
Determine the IC50 value by plotting the normalized luciferase activity against the log of the inhibitor concentration.[9][10][11]
-
This guide provides a foundational comparison of Alterbrassicene A and other diterpenoid inhibitors, offering valuable insights for researchers exploring novel therapeutic agents targeting key signaling pathways. The provided data and protocols serve as a starting point for further investigation and drug development efforts in this promising area of research.
References
- 1. Fusicoccane-Derived Diterpenoids from Alternaria brassicicola: Investigation of the Structure-Stability Relationship and Discovery of an IKKβ Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. STAT3-inhibitory activity of sesquiterpenoids and diterpenoids from Curcuma phaeocaulis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of a celastrol derivative as a cancer stem cell inhibitor through regulation of the STAT3 pathway for treatment of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A thiazole-derived oridonin analogue exhibits antitumor activity by directly and allosterically inhibiting STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oridonin inhibits epithelial-mesenchymal transition of human nasopharyngeal carcinoma cells by negatively regulating AKT/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
Validating the Target Engagement of Alterbrassicene B in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three prominent methods for validating the cellular target engagement of Alterbrassicene B, a diterpenoid with potential anticancer properties. Recent studies on the related compound, Alterbrassicene A, suggest an inhibitory effect on the NF-κB signaling pathway by suppressing the phosphorylation of p65, a key transcription factor in inflammatory and oncogenic processes. This guide will therefore focus on methodologies to confirm the direct interaction of this compound with potential upstream kinases, such as IκB kinase (IKK), and the p65 subunit of NF-κB within a cellular context.
We will objectively compare the performance of the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Kinobeads competition assays, providing supporting experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their specific needs.
Comparative Analysis of Target Engagement Methods
The selection of a target validation method is critical and depends on various factors, including the nature of the anticipated target, the availability of specific reagents, and the desired quantitative output. Below is a summary of the key performance metrics for CETSA, DARTS, and Kinobeads in the context of validating this compound's target engagement.
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | Kinobeads Competition Assay |
| Principle | Ligand binding alters the thermal stability of the target protein. | Ligand binding protects the target protein from proteolytic degradation. | Competition between the test compound and immobilized broad-spectrum kinase inhibitors for binding to kinases in a cell lysate. |
| Primary Readout | Change in protein melting temperature (ΔTm) or isothermal dose-response fingerprint (ITDRF). | Increased resistance of the target protein to protease digestion, visualized by band intensity on a Western blot or quantified by mass spectrometry. | Reduction in the amount of a specific kinase pulled down by the beads, quantified by mass spectrometry. |
| Applicability to this compound Targets | Applicable to both IKKβ and p65, provided this compound binding induces a conformational change that alters thermal stability. | Applicable to both IKKβ and p65, assuming this compound binding sterically hinders protease access to cleavage sites. | Primarily applicable to IKKβ and other potential kinase targets of this compound. Not suitable for non-kinase targets like p65. |
| Quantitative Data (Hypothetical Example) | IKKβ: ΔTm = +3.5°C at 10 µM this compound; EC50 (ITDRF) = 2.5 µM. p65: ΔTm = +2.1°C at 10 µM this compound; EC50 (ITDRF) = 5.8 µM. | IKKβ: 2.8-fold increase in band intensity at 10 µM this compound. p65: 1.9-fold increase in band intensity at 10 µM this compound. | IKKβ: IC50 = 1.2 µM. IKKα: IC50 > 50 µM. |
| Advantages | - Label-free method. - Performed in intact cells, reflecting a more physiological environment. - Can detect engagement with a wide range of protein classes.[1][2][3] | - Label-free method. - Does not require protein modification.[4] - Can be used to identify unknown targets.[5] | - Provides a broad kinase selectivity profile. - Highly quantitative for kinase targets.[6][7] - Does not require modification of the test compound.[5] |
| Limitations | - Not all protein-ligand interactions result in a detectable thermal shift. - Can be lower throughput for Western blot-based detection. | - The degree of protection can be subtle and difficult to quantify without mass spectrometry. - Not all binding events confer protection from proteolysis. | - Limited to kinase targets. - Requires specialized affinity beads and mass spectrometry instrumentation. |
Signaling Pathway and Experimental Workflows
To provide a clear visual representation of the biological context and experimental procedures, the following diagrams were generated using the Graphviz DOT language.
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Culture and Treatment:
-
Culture a human cancer cell line known to have active NF-κB signaling (e.g., MDA-MB-231) to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermocycler, followed by cooling at 4°C for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Analysis:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze the samples by SDS-PAGE and Western blotting using antibodies specific for IKKβ and p65.
-
Alternatively, for a proteome-wide analysis, the soluble fractions can be subjected to tryptic digestion and analysis by mass spectrometry.
-
Drug Affinity Responsive Target Stability (DARTS) Protocol
-
Cell Lysate Preparation:
-
Harvest cultured cells and lyse them in a non-denaturing buffer (e.g., M-PER supplemented with protease inhibitors).
-
Clarify the lysate by centrifugation and determine the protein concentration.
-
-
Compound Incubation:
-
Incubate aliquots of the cell lysate with varying concentrations of this compound or vehicle for 1 hour at room temperature.
-
-
Protease Digestion:
-
Add a protease (e.g., thermolysin or pronase) to each sample at a predetermined optimal concentration.
-
Incubate for a specific time (e.g., 10-30 minutes) at room temperature to allow for partial digestion.
-
Stop the digestion by adding a protease inhibitor or by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Separate the digested proteins by SDS-PAGE.
-
Visualize the protein bands by Coomassie staining or perform a Western blot for IKKβ and p65. Protected proteins will show a more intense band in the presence of this compound.
-
For unbiased target identification, protein bands of interest can be excised and identified by mass spectrometry.[5]
-
Kinobeads Competition Assay Protocol
-
Cell Lysate Preparation:
-
Prepare a native cell lysate as described in the DARTS protocol.
-
-
Competitive Binding:
-
Incubate aliquots of the cell lysate with a serial dilution of this compound or vehicle for 1 hour at 4°C.
-
Add a slurry of Kinobeads to each sample and incubate for an additional 1-2 hours at 4°C to allow for competitive binding of kinases to the beads.
-
-
Affinity Purification and Elution:
-
Wash the Kinobeads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound kinases from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
-
Mass Spectrometry Analysis:
-
Resolve the eluted proteins by SDS-PAGE and perform an in-gel tryptic digest of the entire lane.
-
Analyze the resulting peptides by LC-MS/MS.
-
Quantify the relative abundance of each identified kinase across the different this compound concentrations to determine the IC50 value for target engagement.[6][7]
-
Conclusion
Validating the direct cellular target engagement of a natural product like this compound is a crucial step in its development as a potential therapeutic agent. This guide has provided a comparative overview of three powerful, label-free techniques: CETSA, DARTS, and Kinobeads.
-
CETSA offers the advantage of assessing target engagement in intact cells, providing a physiologically relevant context.[1][2][3]
-
DARTS is a versatile method for both validating known targets and identifying novel ones without the need for compound modification.[4][5]
-
Kinobeads is a highly effective approach for specifically profiling the interaction of a compound with a large number of kinases, yielding quantitative affinity data.[6][7]
The choice of method will depend on the specific research question. For initial validation of IKKβ and p65 as targets of this compound, CETSA or DARTS followed by Western blotting would be appropriate. To obtain a broader understanding of this compound's kinase selectivity, the Kinobeads assay would be the method of choice. By carefully selecting and implementing these techniques, researchers can confidently validate the cellular targets of this compound and further elucidate its mechanism of action.
References
- 1. mdpi.com [mdpi.com]
- 2. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CETSA and thermal proteome profiling strategies for target identification and drug discovery of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigating Natural Product Inhibitors of IKKα: Insights from Integrative In Silico and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 6. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Synthetic Efficiency: A Comparative Analysis of the Total Synthesis of Alterbrassicene B
A deep dive into the synthetic strategies for the intricate diterpenoid Alterbrassicene B reveals a classic lengthy linear sequence. This guide provides a comparative benchmark against a highly efficient chemoenzymatic approach and a more traditional total synthesis of a related natural product, offering insights for researchers in natural product synthesis and drug development.
The total synthesis of complex natural products is a formidable challenge in organic chemistry, serving as a platform for innovation in synthetic methodology. The enantioselective total synthesis of the fusicoccane diterpenoid (-)-Alterbrassicene B, achieved by the Wood group, stands as a significant accomplishment in the field. However, with a longest linear sequence of 18 steps, it also presents an opportunity to benchmark its efficiency against alternative and emerging synthetic paradigms. This guide provides a detailed comparison of the this compound synthesis with the remarkably efficient chemoenzymatic synthesis of the related fusicoccane, cotylenol, and the total synthesis of Brassicicene A, a structurally similar natural product.
Quantitative Comparison of Synthetic Routes
To objectively assess the efficiency of these synthetic endeavors, key metrics such as longest linear sequence (LLS), and overall yield are compared. The following table summarizes the quantitative data for the total synthesis of (-)-Alterbrassicene B and the comparative syntheses.
| Metric | (-)-Alterbrassicene B (Wood Group) | Cotylenol (Chemoenzymatic, Renata Group) | Brassicicene A (Various) |
| Longest Linear Sequence (LLS) | 18 steps | 11 steps | 15-29 steps |
| Overall Yield | Data not available | Data not available | Data not available |
| Key Strategy | Convergent fragment coupling, diastereoselective transformations, transannular oxa-Michael addition | Chemoenzymatic C-H oxidation, convergent synthesis | Varied approaches |
Note: While the longest linear sequence provides a primary measure of efficiency, the overall yield is a critical factor that is often not explicitly reported as a single figure in lengthy academic synthetic publications. The step-by-step yields, where available, provide a more granular view of the efficiency of individual transformations.
Synthetic Strategies and Key Transformations
The divergent approaches to these complex molecules highlight different philosophies in synthetic design. The total synthesis of (-)-Alterbrassicene B relies on a carefully orchestrated sequence of stereocontrolled reactions, while the chemoenzymatic synthesis of cotylenol leverages the power of enzymes to achieve highly selective transformations in fewer steps.
Total Synthesis of (-)-Alterbrassicene B: A Step-wise Elucidation
The synthesis of (-)-Alterbrassicene B by the Wood group is a testament to the power of modern organic synthesis. The strategy hinges on the convergent coupling of two key fragments, followed by a series of diastereoselective reactions to construct the intricate polycyclic core. A pivotal step in the final stages of the synthesis is a transannular oxa-Michael addition, which forges a key carbon-oxygen bond and sets the final stereochemistry.
Caption: Synthetic route to (-)-Alterbrassicene B.
Chemoenzymatic Synthesis of Cotylenol: A Paradigm of Efficiency
In stark contrast to the lengthy linear sequence of the this compound synthesis, the chemoenzymatic approach to cotylenol by the Renata group showcases a significant leap in synthetic efficiency. This strategy combines the strengths of traditional organic synthesis for the rapid assembly of a core scaffold with the unparalleled selectivity of enzymatic C-H oxidation for late-stage functionalization. This approach dramatically shortens the synthetic route to just 11 steps.
Caption: Chemoenzymatic route to Cotylenol.
Experimental Protocols for Key Transformations
For a detailed understanding of the synthetic routes, the experimental procedures for key reactions are provided below. These protocols are based on the information available in the primary literature and supporting documents.
Key Step in (-)-Alterbrassicene B Synthesis: Transannular oxa-Michael Addition
-
Reaction Description: The final key cyclization to form the tetracyclic core of (-)-Alterbrassicene B is achieved through a Lewis acid-promoted transannular oxa-Michael addition.
-
Protocol: To a solution of the tricyclic precursor in a suitable solvent (e.g., dichloromethane) at low temperature (e.g., -78 °C) is added a Lewis acid (e.g., boron trifluoride etherate). The reaction is stirred for a specified time until completion, as monitored by thin-layer chromatography. The reaction is then quenched, and the product is purified by column chromatography. Precise reagents, concentrations, and reaction times are detailed in the supporting information of the primary publication.
Key Step in Cotylenol Chemoenzymatic Synthesis: Enzymatic C-H Oxidation
-
Reaction Description: A key step in the efficiency of the cotylenol synthesis is the use of a P450 enzyme to perform a highly selective C-H oxidation on a late-stage intermediate.
-
Protocol: The tricyclic intermediate is incubated with a culture of a recombinant microorganism (e.g., E. coli) expressing the desired P450 enzyme. The culture is grown under specific conditions of temperature, aeration, and media composition. The enzymatic transformation is allowed to proceed for a set duration, after which the product is extracted from the culture medium and purified using chromatographic techniques. Specific enzyme variants, culture conditions, and extraction procedures are critical for success and are detailed in the relevant publications.
Conclusion
The total synthesis of (-)-Alterbrassicene B by the Wood group is a significant achievement in natural product synthesis, showcasing a masterful application of modern synthetic methods. However, when benchmarked against the chemoenzymatic synthesis of cotylenol, the latter emerges as a significantly more efficient strategy in terms of step count. This comparison highlights the transformative potential of integrating biocatalysis into synthetic planning to dramatically shorten routes to complex molecules. While traditional total synthesis continues to be a vital engine for chemical innovation, the development of powerful chemoenzymatic approaches offers a compelling blueprint for the future of efficient and sustainable chemical synthesis, with profound implications for drug discovery and development. Further detailed analysis of the overall yields of these syntheses will provide an even clearer picture of their relative efficiencies.
Safety Operating Guide
Safeguarding Researchers: Essential Protocols for Handling Alterbrassicene B
For laboratory personnel, including researchers, scientists, and drug development professionals, the safe handling of investigational compounds like Alterbrassicene B is paramount. As a cytotoxic agent with potential as an anticancer therapeutic, rigorous adherence to safety protocols is essential to minimize exposure and ensure a secure research environment.[1][2] This guide provides immediate, essential safety and logistical information for the operational use and disposal of this compound.
Personal Protective Equipment (PPE)
Given the cytotoxic nature of this compound, a comprehensive PPE strategy is non-negotiable to prevent skin contact, inhalation, and ingestion. The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-rated nitrile or neoprene gloves. | Provides a robust barrier against chemical permeation. The outer glove can be removed immediately in case of contamination, protecting the inner glove and the handler. |
| Lab Coat/Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric. | Protects the wearer's clothing and skin from splashes and spills. A solid front provides maximum protection, and a back closure reduces the risk of frontal contamination.[3] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Shields the eyes from accidental splashes of the compound.[4] |
| Face Protection | A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. | Offers a broader area of protection for the entire face.[2] |
| Respiratory Protection | An N95 respirator or higher, as determined by a risk assessment, especially when handling powders or creating aerosols. | Minimizes the inhalation of airborne particles of the cytotoxic compound.[2] |
Operational Handling and Decontamination
All work with this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any potential aerosols or spills.[4][5][6] A plastic-backed absorbent pad should be placed on the work surface to contain any minor spills.
Decontamination Procedure:
Following any work with this compound, the work area must be thoroughly decontaminated.
| Step | Agent | Procedure |
| 1. Initial Clean | Detergent solution | Moisten a low-lint wipe with a detergent solution and wipe all potentially contaminated surfaces.[7] |
| 2. Rinse | 70% Isopropyl Alcohol (IPA) | Using a new wipe, rinse the surfaces with 70% IPA to remove the detergent residue.[7] |
| 3. Final Rinse | Sterile water | Perform a final rinse with sterile water to remove any remaining IPA.[7] |
Disposal Plan
Proper segregation and disposal of waste contaminated with this compound are critical to prevent environmental contamination and accidental exposure.
| Waste Type | Description | Disposal Container |
| Trace Cytotoxic Waste | Items with residual contamination, such as empty vials, used PPE (gloves, gowns), and labware. | Yellow sharps or waste containers labeled "Trace Chemotherapy Waste". |
| Bulk Cytotoxic Waste | Grossly contaminated materials, unused solutions, and spill cleanup materials. | Black hazardous waste containers labeled "Hazardous Waste - Chemotherapy".[7] |
| Sharps | Needles, syringes, and other sharp objects contaminated with this compound. | Puncture-resistant sharps containers, clearly labeled as "Cytotoxic Sharps".[8] |
All waste must be disposed of in accordance with institutional and local regulations for hazardous waste, typically involving high-temperature incineration.[8][9]
Emergency Protocols
In the event of an accidental exposure or spill, immediate action is required to mitigate the risk.
| Emergency Scenario | Immediate Action |
| Skin Exposure | Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.[4] |
| Eye Exposure | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][4] |
| Ingestion | Seek immediate medical attention. Do not induce vomiting unless directed to do so by medical personnel. |
| Spill | Evacuate the immediate area and alert others. If trained and equipped with a cytotoxic spill kit, follow the spill response workflow. Otherwise, contact the institution's Environmental Health and Safety (EHS) department.[3][10] |
Spill Response Workflow
The following diagram outlines the logical steps for responding to a spill of this compound.
Caption: Workflow for responding to a cytotoxic compound spill.
References
- 1. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kingstonhsc.ca [kingstonhsc.ca]
- 3. Cytotoxic Drug Safety [tru.ca]
- 4. twu.edu [twu.edu]
- 5. researchchemshub.com [researchchemshub.com]
- 6. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 7. benchchem.com [benchchem.com]
- 8. danielshealth.ca [danielshealth.ca]
- 9. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 10. osha.gov [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
